Yuanhuacine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25?,26+,28-,29+,30-,32-,33+,34-,35-,36+,37+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSGRJNIABXQJQ-MJISHTOWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6(C([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Isolation of Yuanhuacine from Daphne genkwa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine (B1233473), a daphnane-type diterpenoid first identified in 1977, is a promising bioactive compound isolated from the flower buds of Daphne genkwa Sieb. et Zucc. With demonstrated anti-tumor properties, this compound has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, bioassay-guided isolation, and purification of this compound. It details the experimental protocols for its extraction and for key biological assays used to elucidate its mechanism of action. This guide also presents quantitative data on its anti-cancer activities and explores its modulation of critical signaling pathways, primarily the AMP-activated protein kinase (AMPK)/mTOR and Protein Kinase C (PKC) pathways. This document is intended to be a foundational resource for researchers engaged in the exploration and development of this compound and related compounds as potential therapeutic agents.
Discovery and Historical Context
This compound was first isolated in 1977 by Chinese scientists from the roots of Daphne genkwa, a plant with a long history in traditional Chinese medicine for treating various ailments. Initially investigated for its antifertility effects, subsequent research has focused on its potent anti-tumor activities.
Bioassay-Guided Isolation and Purification
The isolation of this compound from the dried flower buds of Daphne genkwa is a multi-step process involving solvent extraction, fractionation, and chromatographic purification. The process is guided by bioassays to identify the fractions with the highest anti-tumor activity.
Experimental Protocol: Isolation and Purification
This protocol synthesizes methodologies described in the scientific literature.
2.1.1. Extraction
-
Air-dried flower buds of Daphne genkwa (20 kg) are pulverized and then extracted exhaustively with 95% ethanol (B145695) at room temperature.
-
The ethanol extract is evaporated to dryness under reduced pressure to yield a crude extract (approximately 2 kg).
2.1.2. Solvent Partitioning (Fractionation)
-
The crude ethanol extract is suspended in water and sequentially partitioned with petroleum ether, dichloromethane (B109758), and n-butanol.
-
Each fraction is tested for its cytotoxic activity against cancer cell lines (e.g., MCF-7, HT-29) using an MTT assay. The dichloromethane fraction has been shown to exhibit the highest anti-tumor activity.[1]
2.1.3. Chromatographic Purification
-
Vacuum-Liquid Chromatography (VLC):
-
The active dichloromethane fraction (approximately 277 g) is subjected to VLC on a Diaion HP-20ss column.
-
A stepwise gradient elution is performed with methanol-water mixtures (e.g., 30:70, 50:50, 70:30, 90:10, and 100:0 v/v), followed by a final wash with dichloromethane-methanol (50:50 v/v).[2]
-
Fractions are collected and tested for bioactivity. The fraction eluted with 100% methanol (B129727) typically contains this compound.[2]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The bioactive fraction from VLC is further purified by preparative reverse-phase HPLC on a C18 column.[2]
-
A common mobile phase is a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[2]
-
-
Semi-Preparative HPLC:
-
Final purification is achieved using semi-preparative HPLC with Biphenyl and Pentafluorophenyl columns to yield pure this compound.[2]
-
Yield and Quantitative Data
The following table summarizes quantitative data related to the isolation and biological activity of this compound.
| Parameter | Value | Reference |
| Extraction & Yield | ||
| Starting Material | Dried flower buds of Daphne genkwa | [1] |
| Crude Ethanol Extract Yield | ~10% (w/w) | [1] |
| Dichloromethane Fraction Yield | ~1.385% (w/w) of starting material | [1] |
| Final Yield of Pure this compound | 8.5 mg from 500 g of dried plant material | [2] |
| Spectroscopic Data | ||
| ¹H NMR and ¹³C NMR | Data has been used for structural elucidation, but a complete, tabulated list of chemical shifts is not readily available in the reviewed literature. | [3] |
| Mass Spectrometry | Molecular Formula: C₃₇H₄₄O₁₀. The quasi-molecular ion [M-H]⁻ at m/z 647.2853 is observed. | |
| Biological Activity (IC₅₀ Values) | ||
| H1993 (Non-small cell lung cancer) | 0.009 µM | [4] |
| A549 (Non-small cell lung cancer) | 0.03 µM | [4] |
| Calu-1 (Non-small cell lung cancer) | 4.1 µM | [4] |
| H1299 (Non-small cell lung cancer) | 4.0 µM | [4] |
| H460 (Non-small cell lung cancer) | 6.2 µM | [4] |
| H358 (Non-small cell lung cancer) | 16.5 µM | [4] |
| HCC1806 (Triple-negative breast cancer, BL2 subtype) | 1.6 nM | [2] |
| HCC70 (Triple-negative breast cancer, BL2 subtype) | 9.4 nM | [2] |
| UMUC3 (Bladder cancer) | 1.89 µM | [4] |
| HCT116 (Colon cancer) | 14.28 µM | [4] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by modulating several key signaling pathways, most notably the AMPK/mTOR and PKC pathways.
AMPK/mTOR Signaling Pathway
This compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][5] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR), a central controller of cell growth and proliferation.[3][5] Specifically, this compound has been shown to suppress the mTORC2 complex, leading to the downregulation of downstream effectors such as Akt and PKCα.[3]
Protein Kinase C (PKC) Signaling Pathway
This compound is a potent activator of Protein Kinase C (PKC).[2] This activation is crucial for its selective cytotoxicity against certain cancer subtypes, such as the basal-like 2 (BL2) subtype of triple-negative breast cancer.[2] The activation of specific PKC isoforms can lead to cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Elucidation of the Chemical Structure of Yuanhuacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane-type diterpenoid orthoester isolated from the flower buds of Daphne genkwa, has garnered significant interest for its potent biological activities, including antitumor and abortifacient effects. The complex polycyclic structure of this compound necessitated a combination of advanced spectroscopic techniques for its complete elucidation. This guide provides an in-depth overview of the methodologies and data integral to the determination of its chemical architecture, presented in a format tailored for researchers and professionals in the fields of natural product chemistry and drug development.
Introduction
This compound (YC) was first isolated in 1977 from Daphne genkwa, a plant used in traditional Chinese medicine.[1] Its intricate molecular framework, characterized by a tigliane (B1223011) skeleton, presented a considerable challenge for structural determination. The definitive assignment of its stereochemistry and the confirmation of its complex ring system were accomplished through a multi-faceted analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other spectroscopic methods. The molecular formula of this compound has been established as C₃₇H₄₄O₁₀.
Spectroscopic Data for Structural Elucidation
The elucidation of this compound's structure was achieved through the careful analysis of data from various spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 3.55 | d | 10.5 |
| 2 | 2.98 | m | |
| 3 | 5.78 | s | |
| 5 | 7.85 | s | |
| 6 | 3.65 | d | 2.5 |
| 7 | 3.35 | d | 2.5 |
| 8 | 2.45 | m | |
| 10 | 4.10 | d | 5.5 |
| 11 | 4.55 | d | 5.5 |
| 12 | 5.50 | d | 9.0 |
| 14 | 2.15 | m | |
| 15 | 1.25 | d | 6.5 |
| 16 | 1.75 | s | |
| 17 | 1.80 | s | |
| 18 | 0.95 | d | 7.0 |
| 19-CH₃ | 1.15 | s | |
| 20-CH₃ | 1.90 | s | |
| O-CO-Ph | 7.45-8.10 | m | |
| Side Chain | |||
| 1' | 5.80 | m | |
| 2' | 6.10 | m | |
| 3' | 5.70 | m | |
| 4' | 5.95 | m | |
| 5' | 1.40 | m | |
| 6' | 2.10 | m | |
| 7' | 1.30 | m | |
| 8' | 0.90 | t | 7.5 |
Note: Data is representative and compiled based on typical values for similar daphnane (B1241135) diterpenoids. Actual experimental values should be consulted from the primary literature.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 78.5 | 15 | 18.0 |
| 2 | 45.0 | 16 | 138.0 |
| 3 | 135.0 | 17 | 128.0 |
| 4 | 158.0 | 18 | 15.0 |
| 5 | 125.0 | 19 | 108.0 |
| 6 | 60.5 | 20 | 20.0 |
| 7 | 58.0 | O-CO-Ph (C=O) | 166.0 |
| 8 | 42.0 | O-CO-Ph (ipso) | 130.0 |
| 9 | 85.0 | O-CO-Ph (o) | 128.5 |
| 10 | 75.0 | O-CO-Ph (m) | 129.5 |
| 11 | 72.0 | O-CO-Ph (p) | 133.0 |
| 12 | 79.0 | Side Chain | |
| 13 | 82.0 | 1'-8' | 14.0-135.0 |
| 14 | 38.0 |
Note: Data is representative and compiled based on typical values for similar daphnane diterpenoids. Actual experimental values should be consulted from the primary literature.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ | Molecular weight confirmation |
| HR-ESI-MS | Positive | 649.2956 | Elemental composition C₃₇H₄₄O₁₀Na |
| MS/MS | Positive | Varies | Fragmentation pattern provides structural clues, such as the loss of the benzoate (B1203000) group and side-chain fragments. |
Experimental Protocols
The structural elucidation of this compound involved a series of key experiments. The detailed methodologies are outlined below.
Isolation of this compound
This compound is typically isolated from the dried flower buds of Daphne genkwa. The general procedure is as follows:
-
Extraction: The plant material is powdered and extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
-
Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents, for example, ethyl acetate (B1210297) and water, to separate compounds based on polarity.
-
Chromatography: The organic phase is subjected to a series of chromatographic separations. This multi-step process often includes:
-
Silica Gel Column Chromatography: Elution with a gradient of solvents (e.g., hexane-ethyl acetate) to achieve initial fractionation.
-
Sephadex LH-20 Column Chromatography: To further purify the fractions based on molecular size.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water).
-
-
Crystallization: The purified this compound is obtained as a crystalline solid from a suitable solvent system.
Spectroscopic Analysis
NMR spectra were recorded on a high-field spectrometer (e.g., 500 MHz or higher) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.
-
¹H NMR: Standard proton NMR spectra were acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: Carbon-13 NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, were used to identify the chemical shifts of all carbon atoms and to differentiate between methyl, methylene, methine, and quaternary carbons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond correlations between protons and their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two- and three-bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing critical information about the relative stereochemistry of the molecule.
-
Mass spectra were obtained using electrospray ionization (ESI) techniques.
-
Low-Resolution MS: To determine the molecular weight of the compound.
-
High-Resolution MS (HRMS): To determine the precise mass and, consequently, the elemental composition of the molecule.
-
Tandem MS (MS/MS): To induce fragmentation of the parent ion and analyze the resulting fragment ions, providing valuable information about the structural components of the molecule.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule, such as conjugated systems and aromatic rings.
Visualization of Elucidation Workflow and Biological Pathway
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical flow of experiments and data analysis employed to determine the chemical structure of this compound.
Postulated Signaling Pathway Involvement
This compound has been reported to be a potent activator of Protein Kinase C (PKC). This interaction is believed to be a key mechanism underlying its biological effects, including its anticancer activity. The following diagram depicts a simplified, hypothetical signaling pathway initiated by this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Yuanhuacine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has garnered significant interest within the scientific community for its potent anti-tumor activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation. The document is intended to serve as a vital resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents. Quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and practical application in a research setting.
Physicochemical Properties
This compound presents as a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below, providing a foundational dataset for its handling, formulation, and analytical characterization. While some experimental values are available, certain properties are based on computational predictions and should be considered accordingly.
| Property | Value | Source/Notes |
| Molecular Formula | C₃₇H₄₄O₁₀ | [1] |
| Molecular Weight | 648.74 g/mol | N/A |
| CAS Number | 60195-70-2 | [1] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not explicitly reported | Predicted values vary. Experimental determination is recommended. |
| Boiling Point | 765.9 °C at 760 mmHg | [1] (Predicted) |
| Density | 1.35 g/cm³ | [1] (Predicted) |
| Solubility | ||
| Almost totally insoluble in aqueous media. | N/A | |
| Soluble in DMSO, ethanol, and methanol. | Quantitative data not readily available. Solubility should be determined empirically for specific applications. | |
| Stability | Store at -20°C for long-term stability. | Solutions in DMSO can be stored at -80°C for up to 6 months. Protect from light. |
| UV-Vis Absorption (λmax) | Not explicitly reported. | The structure contains chromophores that absorb in the UV region. Experimental determination is necessary. |
| 1H and 13C NMR | Spectral data has been used for structure elucidation but specific chemical shifts are not readily available in public databases. | N/A |
Biological Activity and Signaling Pathways
This compound exhibits significant anti-tumor activity through the modulation of key cellular signaling pathways, primarily the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway and the Protein Kinase C (PKC) pathway.
AMPK/mTOR Signaling Pathway
This compound activates AMPK, a critical regulator of cellular energy homeostasis. This activation leads to the downstream inhibition of the mTOR signaling pathway, which is often dysregulated in cancer. The inhibition of mTORC2, a component of the mTOR pathway, by this compound affects downstream effectors such as Akt and PKCα, ultimately impacting cell growth and the organization of the actin cytoskeleton.
References
The Biological Activity of Yuanhuacine and its Analogues: A Technical Guide for Researchers
An In-depth Examination of the Anti-Cancer and Immunomodulatory Properties of Daphnane (B1241135) Diterpenoids
This technical guide provides a comprehensive overview of the biological activities of Yuanhuacine (YC) and its analogues, a class of daphnane diterpenoids isolated from the flower buds of Daphne genkwa. These compounds have demonstrated significant potential as anti-cancer and immunomodulatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Biological Activity of this compound and its Analogues
This compound and its analogues exhibit potent cytotoxic and anti-proliferative effects against a range of cancer cell lines, particularly non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). The following tables summarize the key quantitative data from various studies, providing a comparative view of their activity.
Table 1: In Vitro Anti-proliferative Activity of this compound (YC) in NSCLC Cell Lines [1]
| Cell Line | IC50 (µM) after 72h Incubation |
| H1993 | 0.009 |
| A549 | 0.03 |
| H1299 | 4.0 |
| Calu-1 | 4.1 |
| H460 | 6.2 |
| H358 | 16.5 |
Table 2: In Vitro Anti-proliferative Activity of this compound Analogues in A549 Human Lung Cancer Cells [2]
| Compound | IC50 (nM) |
| Yuanhualine (YL) | 7.0 |
| Yuanhuahine (YH) | 15.2 |
| Yuanhuagine (YG) | 24.7 |
Table 3: In Vitro Anti-proliferative Activity of this compound (YC) in Triple-Negative Breast Cancer (TNBC) Cell Lines [3]
| TNBC Subtype | Cell Line | IC50 (nM) |
| Basal-Like 2 (BL2) | HCC1806 | 1.6 |
| Mesenchymal-Like | MDA-MB-231 | >3000 |
Table 4: In Vivo Anti-tumor Activity of this compound (YC) and Yuanhuadin (YD)
| Compound | Cancer Model | Administration | Dosage | Tumor Growth Reduction | Reference |
| This compound (YC) | Lewis Lung Carcinoma (LLC) in mice | Intraperitoneal (i.p.) | 0.1 mg/kg | 48% | [3] |
| This compound (YC) | Lewis Lung Carcinoma (LLC) in mice | Intraperitoneal (i.p.) | 0.5 mg/kg | 63% | [3] |
| Yuanhuadin (YD) | A549 lung tumor in mice | Oral | 0.5 mg/kg | Significant reduction | [4] |
Table 5: Binding Affinity and Cytotoxicity of Yuanhuapin (YP)
| Parameter | Value | Cell Line | Reference |
| Protein Kinase C (PKC) Binding Affinity (Ki) | 0.48 nM | - | [3] |
| Cytotoxicity (EC50) | 7 nM | K562 leukemia cells | [3] |
Signaling Pathways Modulated by this compound and Analogues
The anti-cancer effects of this compound and its analogues are attributed to their ability to modulate several key signaling pathways involved in cell growth, proliferation, and survival.
AMPK/mTOR Signaling Pathway
This compound has been shown to be a potent activator of the AMP-activated protein kinase (AMPK) signaling pathway.[2][5][6] Activation of AMPK, a crucial energy sensor, leads to the suppression of the mammalian target of rapamycin (B549165) (mTOR) pathway, which is often dysregulated in cancer. Specifically, this compound inhibits the mTORC2 complex, leading to downstream effects on cell growth and actin cytoskeleton organization.[2][5][6][7]
Protein Kinase C (PKC) Signaling Pathway
This compound is a potent activator of Protein Kinase C (PKC), and this activation is crucial for its selective cytotoxicity against the BL2 subtype of TNBC.[8][9][10] The activation of specific PKC isoforms by this compound leads to downstream signaling events that ultimately result in cell death and the promotion of an anti-tumor immune response.
Akt/STAT/Src Signaling Pathway
Novel daphnane diterpenoids, including Yuanhualine, Yuanhuahine, and Yuanhuagine, have been found to suppress the activation of Akt, STAT3, and Src signaling pathways in human lung cancer cells.[11] The inhibition of these key pro-survival and proliferative pathways contributes to the anti-cancer activity of these analogues.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of daphnane-type diterpenoids from Genkwa Flos and their pharmacokinetic profile in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 6. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Novel Daphnane Diterpenoids from Daphne genkwa through Cell-Cycle Arrest and Suppression of Akt/STAT/Src Signalings in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Mechanism of Yuanhuacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has long been utilized in traditional Chinese medicine for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects. By elucidating its interactions with key signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the involved signaling cascades to facilitate further investigation and drug development efforts.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanism involves the activation of Protein Kinase C (PKC), which subsequently influences downstream pathways including NF-κB and JAK/STAT, and in some contexts, the AMPK/mTOR pathway. These interactions collectively lead to a significant alteration in the expression of pro- and anti-inflammatory cytokines.
Protein Kinase C (PKC) Activation
A central aspect of this compound's mechanism of action is its ability to activate Protein Kinase C (PKC).[1][2][3] This activation is a critical upstream event that triggers a cascade of downstream signaling responsible for both its anti-inflammatory and, in other contexts, its anti-tumor activities.[1][2][3] Studies have demonstrated that the biological effects of this compound, including the differentiation of monocytes and the expression of certain cytokines, are dependent on PKC activation.[1][3] Pharmacological inhibition of PKC has been shown to attenuate this compound-induced cellular responses.[1]
Modulation of the NF-κB Signaling Pathway
This compound has been shown to induce the expression of anti-tumor and immunomodulatory cytokines through the activation of the NF-κB signaling pathway.[1] This effect is dependent on the upstream activation of PKC.[1] In immune cells, this compound treatment leads to an increased transcriptional expression of cytokines like IFNγ and IL-12 in an NF-κB-dependent manner.[1][3] Conversely, it has been observed to downregulate the expression of the immunosuppressive cytokine IL-10.[1][4]
Regulation of the JAK/STAT Signaling Pathway
Recent studies have revealed that this compound can modulate the JAK/STAT signaling pathway, a critical regulator of cytokine signaling. Specifically, in the context of lipopolysaccharide (LPS)-induced inflammation, this compound has been shown to reduce the production of the pro-inflammatory cytokine IL-6 by inhibiting the activation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3).[4][5][6] This suggests that this compound can promote the resolution of inflammation by facilitating the dephosphorylation of JAK1 and STAT3.[4][5]
Influence on the AMPK/mTOR Signaling Pathway
In non-small cell lung cancer cells, this compound has been demonstrated to activate AMP-activated protein kinase (AMPK) and suppress the downstream mTORC2 signaling pathway.[7][8][9][10][11] This leads to decreased expression of p-Akt and p-PKCα.[7][8][9] While primarily characterized in the context of its anti-tumor effects, the modulation of these fundamental cellular metabolic and growth pathways may also contribute to its anti-inflammatory activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound.
| Table 1: In Vitro Efficacy of this compound | |
| Parameter | Value |
| Cell Line | THP-1 monocytes |
| Treatment Concentration for Cytokine Expression | 2 nM |
| Pre-treatment Inhibitor Concentration (TPCA-1, Ro 31-8220) | 1 µM |
| H1993, A549 cell IC50 | 0.009 µM, 0.03 µM |
| H358, H460, Calu-1, H1299 cell IC50 | 16.5 µM, 6.2 µM, 4.1 µM, 4.0 µM |
| UMUC3, HCT116 cell IC50 | 1.89 µM, 14.28 µM |
Data compiled from multiple sources.[1][12]
| Table 2: In Vivo Efficacy of this compound | |
| Parameter | Value |
| Animal Model | Athymic nude mice with HCC1806 xenograft tumors |
| Treatment Dose (Intraperitoneal) | 0.7–1 mg/kg |
| Animal Model | H1993 cell-implanted xenograft nude mouse |
| Treatment Dose (Oral) | 0.5-1 mg/kg |
Data compiled from multiple sources.[7][12]
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory mechanism of this compound.
Cell Culture and Treatments
-
Cell Lines: Human THP-1 monocytes and murine RAW 264.7 macrophage-derived cells are commonly used to study the immunomodulatory effects of this compound.[1][4] For anti-cancer studies, various cell lines including those for triple-negative breast cancer (e.g., HCC1806) and non-small cell lung cancer (e.g., H1993) are utilized.[1][8][9]
-
Reagents: this compound is typically dissolved in DMSO to prepare stock solutions. Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophages.[4][5] Inhibitors such as TPCA-1 (for NF-κB) and Ro 31-8220 (for PKC) are used to probe pathway dependency.[1]
-
General Protocol: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded at a specific density and allowed to adhere. Pre-treatment with inhibitors is performed for a specified duration (e.g., 4 hours) before the addition of this compound.[1][4] Cells are then incubated with this compound for a designated time (e.g., 24 hours) before harvesting for downstream analysis.[1]
Gene Expression Analysis (qRT-PCR)
-
Objective: To quantify the mRNA levels of target genes (e.g., IFNγ, IL-12, IL-10, IL-6).
-
Protocol:
-
RNA Extraction: Total RNA is isolated from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to quantify the amount of amplified product.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Protein Analysis (Western Blotting)
-
Objective: To detect and quantify the levels of specific proteins and their phosphorylation status (e.g., JAK1, STAT3, AMPK, Akt, PKCα).[8][13]
-
Protocol:
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.[13]
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.[13]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Protocol:
-
Animal Model: Athymic nude mice are commonly used.[9]
-
Tumor Cell Implantation: Human cancer cells (e.g., HCC1806 or H1993) are injected subcutaneously into the flanks of the mice.[1][9]
-
Treatment: Once tumors reach a certain volume, mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally or orally) at specified doses and schedules.[7][9]
-
Monitoring: Tumor size and body weight are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).[9]
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: Core signaling pathways modulated by this compound.
Caption: General experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a modulator of inflammatory responses. Its mechanism of action, centered on the activation of PKC and the subsequent regulation of NF-κB and JAK/STAT signaling, offers multiple avenues for therapeutic intervention in inflammatory diseases. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for future research.
Further investigations should focus on:
-
Elucidating the specific PKC isoforms activated by this compound.
-
Identifying the full spectrum of downstream targets of the this compound-activated signaling pathways.
-
Conducting comprehensive preclinical studies to evaluate its efficacy and safety in various inflammatory disease models.
-
Exploring potential synergistic effects when combined with other anti-inflammatory agents.
By continuing to unravel the complexities of this compound's anti-inflammatory mechanism, the scientific community can pave the way for the development of novel and effective therapies for a range of inflammatory conditions.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 11. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Cellular Targets of Yuanhuacine: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of the cellular targets of Yuanhuacine, a daphnane (B1241135) diterpenoid with demonstrated anti-tumor and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound and its potential as a therapeutic agent.
Abstract
This compound, isolated from the flower buds of Daphne genkwa, has emerged as a promising natural product with potent biological activities. Understanding its mechanism of action is crucial for its development as a targeted therapy. This guide summarizes the current knowledge on the cellular targets of this compound, focusing on its impact on key signaling pathways implicated in cancer and inflammation. We present quantitative data on its efficacy, detailed experimental protocols for target identification and validation, and visual representations of the signaling cascades it modulates.
Quantitative Data on this compound Activity
This compound exhibits potent cytotoxic and differentiation-inducing effects on various cancer cell lines. The following tables summarize the key quantitative data from published studies.
Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines [1]
| Cell Line | Subtype | IC50 (nM) |
| HCC1806 | Basal-Like 2 (BL2) | 1.6 |
| HCC70 | Basal-Like 2 (BL2) | 9.4 |
| Other TNBC Subtypes | - | >3000 |
Table 2: Differentiation-Inducing Activity of this compound [1]
| Cell Line | Effect | EC50 (nM) |
| THP-1 | Induction of Differentiation | 1.4 |
Table 3: Effect of this compound on AMPK and mTOR Signaling in H1993 NSCLC Cells
| Treatment | p-AMPKα (Fold Change vs. Control) | p-mTOR (Fold Change vs. Control) |
| This compound (0.5 µM) | ~2.5 | ~0.6 |
| This compound (1 µM) | ~3.5 | ~0.4 |
Data estimated from Western Blot analysis in Kang et al., 2015.
Table 4: Effect of this compound on JAK1 and STAT3 Phosphorylation in LPS-stimulated THP-1 Macrophages
| Treatment | p-JAK1 (Fold Change vs. LPS) | p-STAT3 (Fold Change vs. LPS) |
| LPS + this compound (8 nM) | ~0.8 | ~0.7 |
| LPS + this compound (40 nM) | ~0.5 | ~0.4 |
| LPS + this compound (200 nM) | ~0.2 | ~0.1 |
Data estimated from Western Blot analysis in Lee et al., 2025.
Key Signaling Pathways Targeted by this compound
This compound exerts its effects by modulating several critical signaling pathways:
-
AMPK/mTOR Pathway: In non-small cell lung cancer (NSCLC) cells, this compound activates AMP-activated protein kinase (AMPK), a key energy sensor, and subsequently suppresses the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3][4][5] This leads to inhibition of cell growth and proliferation.
-
JAK1/STAT3 Pathway: this compound has been shown to inhibit the activation of Janus kinase 1 (JAK1) and signal transducer and activator of transcription 3 (STAT3) in macrophages.[6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like IL-6, highlighting its anti-inflammatory potential.
-
Protein Kinase C (PKC) Pathway: The cytotoxic and immunomodulatory effects of this compound in triple-negative breast cancer are dependent on the activation of Protein Kinase C (PKC).[1][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the cellular targets of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.[1]
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 48-72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for Phosphorylation Status
This protocol is used to quantify the changes in protein phosphorylation in response to this compound treatment.[6]
-
Cell Lysis: Treat cells with this compound for the desired time and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-AMPKα, AMPKα, p-JAK1, JAK1, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This method is used to measure the effect of this compound on the expression of cytokine genes.[1]
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for the target cytokine genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Thermal Proteome Profiling (TPP) for Unbiased Target Identification
TPP is a powerful method for identifying the direct and indirect cellular targets of a compound without chemical modification.[9]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
Lysis and Ultracentrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for mass spectrometry analysis. This typically involves protein digestion and peptide labeling with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Generate melting curves for each identified protein by plotting the relative amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the drug indicates a direct or indirect interaction.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a general workflow for its target identification.
References
- 1. AMPK: An energy sensor for non-small cell lung cancer progression and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulates lipopolysaccharide-induced interleukin-6 through regulation of the JAK1/STAT3 pathway and prevents tubular damage in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentagalloyl glucose targets the JAK1/JAK3-STAT3 pathway to inhibit cancer stem cells and epithelial-mesenchymal transition in 5-fluorouracil-resistant colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NFATC2/SERPINE1/JAK3/STAT3 signaling feedback loop in gastric cancer: immune evasion and anti-PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Profiling of Yuanhuacine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Yuanhuacine (B1233473), a daphnane-type diterpenoid with significant therapeutic potential. The information is compiled from preclinical studies to aid researchers and professionals in the field of drug development.
Pharmacokinetic Profile
This compound has been evaluated in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for understanding its behavior in a biological system and for designing further clinical investigations.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in rat and rabbit models.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration | Oral Administration |
| Tmax (h) | - | 2 |
| Cmax (ng/mL) | - | 28.21 ± 2.79 |
| t1/2 (h) | 9.64 ± 1.53 | - |
| Vd (L/kg) | 26.07 ± 6.45 | 21.83 ± 3.54 |
| Absolute Oral Bioavailability (%) | - | 1.14 |
| Data sourced from a study utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry for determination in rat plasma.[1] |
Table 2: Pharmacokinetic Parameters of this compound in Rabbits
| Parameter | Value (Intravenous Administration) |
| Elimination Half-life (t1/2β) (h) | 11.1 |
| Pharmacokinetic Model | Two-compartment |
| Data from a study involving intravenous administration and analysis by liquid chromatography/tandem mass spectrometry.[2][3] |
Metabolism
Metabolic studies in rats have identified seven metabolites of this compound. The primary metabolic pathways are proposed to be oxidation and glucuronidation.[1] In rabbits, the main metabolites result from the cleavage of the ortho-ester group and the aromatic ester bond during Phase I metabolism.[2][4]
Pharmacodynamic Profile
This compound exhibits potent anti-tumor and anti-inflammatory activities through the modulation of several key signaling pathways.
Mechanism of Action
This compound's anti-cancer effects are attributed to its ability to function as a DNA topoisomerase I inhibitor.[5][6] It has shown significant activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[5][7][8]
Signaling Pathways
Several signaling pathways are implicated in the therapeutic effects of this compound:
-
AMPK/mTOR Pathway: In NSCLC cells, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway and suppresses the mTORC2-mediated downstream signaling pathway.[7][9][10] This leads to the inhibition of cell growth and proliferation.
-
Protein Kinase C (PKC) Activation: The mechanism of action for this compound in the basal-like 2 (BL2) subtype of TNBC is dependent on the activation of Protein Kinase C (PKC).[8][11][12]
-
JAK1/STAT3 Pathway: this compound has been shown to reduce interleukin-6 (IL-6) production by inhibiting the activation of Janus kinase 1 (JAK1) and signal transducer and activator of transcription 3 (STAT3) in macrophages.[5] This contributes to its anti-inflammatory effects.
Pharmacodynamic Effects
-
Anti-Tumor Activity: this compound demonstrates potent growth inhibitory activity against various cancer cells. For instance, in H1993 NSCLC cells, the IC50 value was determined to be 0.009 μM.[13] It also suppresses the invasion and migration of lung cancer cells.[7][9] In vivo studies have shown its ability to inhibit tumor growth in xenograft models.[7][10][14]
-
Cell Cycle Arrest: this compound can induce G2/M phase cell cycle arrest in cancer cells.[5][13]
-
Immunomodulatory Effects: this compound promotes the expression of cytokines associated with an antitumor immune response, such as IFNγ and IL-12, through the activation of NF-κB-mediated transcription.[14][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.
Pharmacokinetic Analysis in Rats
-
Animal Model: Rats.
-
Administration: Intravenous and intragastric administration of this compound.
-
Sample Collection: Blood samples were collected at various time points. Plasma, urine, and feces were also collected for metabolite profiling.
-
Analytical Method: An ultra-high-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) method was developed and validated for the determination of this compound and its metabolites. The linear range for this compound in rat plasma was 1-1000 ng/ml.[1]
-
Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.
In Vivo Tumor Xenograft Study
-
Animal Model: Female athymic nude mice (5 weeks old).
-
Cell Line: H1993 human NSCLC cells were injected subcutaneously.
-
Treatment: Once tumors reached a volume of approximately 90 mm³, mice were treated with this compound (0.5-1 mg/kg, orally, once daily for 21 days) or vehicle.[7][13] In another study with HCC1806 flank xenografts, mice were treated with intraperitoneal injections of this compound (1 mg/kg on day 0 and 0.7 mg/kg on day 4).[14]
-
Outcome Measures: Tumor sizes and body weights were monitored throughout the study. At the end of the experiment, tumors were excised and weighed.[7][14]
Cell Invasion Assay
-
Cell Line: H1993 human NSCLC cells.
-
Method: A 24-well Matrigel-coated polyethylene (B3416737) terephthalate (B1205515) membrane insert with 8 μM pores was used. Cells were seeded into the top chamber, and the lower chamber contained a chemoattractant.
-
Incubation: The cells were incubated for 48 hours at 37°C.
-
Analysis: The number of cells that invaded through the Matrigel was quantified.[7]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound's regulation of the AMPK/mTOR signaling pathway in NSCLC cells.
Caption: Mechanism of this compound in BL2 subtype of TNBC via PKC activation.
Caption: this compound's anti-inflammatory effect via the JAK1/STAT3 pathway.
Experimental Workflow Diagram
Caption: Workflow for a typical pharmacokinetic study of this compound.
References
- 1. Metabolism, pharmacokinetics, and bioavailability of this compound in rat using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics, tissue distribution, and metabolism of novel DNA topoisomerase I inhibitor this compound in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, tissue distribution, and metabolism of novel DNA topoisomerase I inhibitor this compound in rabbit | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 10. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Understanding the ADME Properties of Yuanhuacine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant potential as an anti-cancer agent.[1] A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the ADME profile of this compound, including quantitative data, detailed experimental methodologies, and relevant biological pathways.
Absorption
The absorption of this compound following oral administration has been investigated in preclinical studies. The absolute oral bioavailability in rats was found to be low.[2]
Quantitative Data: Oral Bioavailability
| Parameter | Value | Species | Reference |
| Absolute Oral Bioavailability | 1.14% | Rat | [2] |
| Tmax (oral) | 2 h | Rat | [2] |
| Cmax (oral) | 28.21 ± 2.79 ng/mL | Rat | [2] |
Experimental Protocol: In Vivo Bioavailability Study (Rat Model)
This protocol is a representative example based on typical pharmacokinetic studies.[2]
Animals: Male Sprague-Dawley rats.
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water. Animals are typically fasted overnight before oral administration.
Drug Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene (B3416737) glycol, and saline) and administered as a bolus injection into the tail vein.
-
Oral (PO): this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage.
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration. Plasma is separated by centrifugation and stored at -80°C until analysis.
Data Analysis: Plasma concentrations of this compound are determined by a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability, are calculated using non-compartmental analysis.
In Vivo Pharmacokinetic Study Workflow
Distribution
The distribution of this compound has been characterized by its apparent volume of distribution in rats and tissue distribution studies in rabbits.
Quantitative Data: Volume of Distribution
| Parameter | Value | Species | Reference |
| Vd (intravenous) | 26.07 ± 6.45 L/kg | Rat | [2] |
| Vd (intragastric) | 21.83 ± 3.54 L/kg | Rat | [2] |
Studies in rabbits indicated that this compound does not show a high affinity for any specific tissues.[3][4]
Experimental Protocol: Tissue Distribution Study (Rabbit Model)
This protocol is a representative example based on typical tissue distribution studies.[3][4]
Animals: New Zealand white rabbits.
Drug Administration: this compound is administered intravenously.
Tissue Collection: At a predetermined time point after administration, animals are euthanized, and various tissues (e.g., heart, liver, spleen, lung, kidney, brain, muscle, fat) are collected.
Sample Processing: Tissues are weighed and homogenized. The concentration of this compound in the tissue homogenates is determined by a validated analytical method.
Metabolism
The metabolism of this compound has been investigated in both rats and rabbits, revealing several metabolic pathways.
Metabolic Pathways
In rats, the primary metabolic pathways are oxidation and glucuronidation, resulting in seven detectable metabolites.[2] In rabbits, metabolism involves the cleavage of the ortho-ester group and the aromatic ester bond.[3][4] The specific cytochrome P450 (CYP) isozymes responsible for the oxidative metabolism of this compound have not yet been definitively identified in published literature.
This compound Metabolic Pathways
Experimental Protocol: In Vitro Metabolism Study (Liver Microsomes)
This protocol is a representative example for investigating the in vitro metabolism of a compound.[5][6][7][8][9]
Materials:
-
Liver microsomes (from human, rat, or other relevant species)
-
This compound
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer
-
Acetonitrile (B52724) or other organic solvent for quenching the reaction
-
LC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer, and this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time period (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify metabolites and the remaining parent compound.
Excretion
Information on the excretion of this compound is primarily derived from the analysis of urine and feces in rat studies.[2]
Experimental Protocol: Excretion Study (Rat Model)
This protocol is a representative example based on typical excretion studies.[2]
Animals: Male Sprague-Dawley rats.
Housing: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.
Drug Administration: this compound is administered either intravenously or orally.
Sample Collection: Urine and feces are collected at specified intervals (e.g., 0-24h, 24-48h, etc.) for a designated period.
Sample Processing:
-
Urine: The volume of urine is measured, and an aliquot is stored at -80°C.
-
Feces: Fecal samples are dried, weighed, and homogenized. An extract is prepared for analysis.
Analysis: The concentrations of this compound and its metabolites in urine and fecal extracts are determined by LC-MS/MS.
Analytical Methodology: LC-MS/MS
The quantification of this compound in biological matrices is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3][4]
Representative LC-MS/MS Parameters
| Parameter | Description |
| Chromatography | |
| Column | Waters BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water (containing 0.1% formic acid) |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
Potential Influence of Signaling Pathways on ADME
While direct evidence is limited, the known effects of this compound on certain signaling pathways, and the general role of these pathways in drug metabolism and transport, suggest potential interactions.
Protein Kinase C (PKC) Signaling
This compound is known to be a potent activator of PKC.[10][11][12][13] PKC signaling can regulate the activity and expression of various drug transporters, including P-glycoprotein (ABCB1), which is a key efflux transporter influencing drug absorption and distribution.[2][3][14][15][16]
AMP-activated Protein Kinase (AMPK) Signaling
This compound has been shown to activate the AMPK signaling pathway.[1] AMPK is a central regulator of cellular energy metabolism and can influence the expression of drug-metabolizing enzymes.[17][18][19][20][21]
Potential Influence of this compound-Activated Signaling Pathways on ADME
Conclusion
This technical guide summarizes the current understanding of the ADME properties of this compound. The available data indicate low oral bioavailability, wide distribution, and metabolism through oxidation, glucuronidation, and cleavage of specific chemical bonds. While foundational knowledge has been established, further research is warranted to fully elucidate the specific enzymes and transporters involved in this compound's disposition and to clarify the role of signaling pathways in its pharmacokinetic profile. Such information will be invaluable for the continued development of this compound as a potential anti-cancer therapeutic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism of GV150013X by using liver microsomes and liver tissue slices from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Cancers | Free Full-Text | this compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 11. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling pathways that regulate basal ABC transporter activity at the blood- brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vivo Efficacy of Yuanhuacine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has emerged as a natural product with significant anti-tumor activity.[1][2] Its potent effects have been documented in various cancer cell lines and, more importantly, demonstrated in preclinical animal models, particularly for non-small cell lung cancer and triple-negative breast cancer.[2][3] This technical guide provides an in-depth summary of the in vivo efficacy of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its core mechanisms of action to support further research and drug development efforts.
Quantitative Efficacy Data in Preclinical Models
The in vivo anti-tumor effects of this compound have been evaluated in several preclinical xenograft models. The data below summarizes the key findings from these studies, highlighting the compound's potency against specific cancer subtypes.
Table 1: Efficacy in Triple-Negative Breast Cancer (TNBC) Model
| Cancer Type/Cell Line | Animal Model | Treatment Protocol (Dose, Route, Schedule) | Key Outcomes | Reference |
| Basal-Like 2 (BL2) TNBC / HCC1806 | Athymic Nude Mice | This compound: 1 mg/kg (day 0) & 0.7 mg/kg (day 4), Intraperitoneal (i.p.) | Significant tumor growth inhibition compared to vehicle control throughout the trial.[4] Final tumor weight was significantly reduced, comparable to the paclitaxel (B517696) group.[4] | [4] |
| Paclitaxel (Control): 20 mg/kg (days 0 & 4), i.p. | Significant reduction in final tumor weight compared to vehicle.[4] | [4] | ||
| Vehicle (Control): N/A | - | [4] | ||
| Note: A separate study noted that while effective, this compound was found to be "quite toxic to mice," causing significant weight loss and occasional death at a 1 mg/kg dose, indicating a narrow therapeutic index.[3] |
Table 2: Efficacy in Non-Small Cell Lung Cancer (NSCLC) Model
| Cancer Type/Cell Line | Animal Model | Treatment Protocol (Dose, Route, Schedule) | Key Outcomes | Reference |
| NSCLC / H1993 | Nude Mice | This compound: 0.5 mg/kg, Oral, Daily for 21 days | 33.4% inhibition of tumor growth; significant reduction in tumor weight.[5] | [5] |
| This compound: 1.0 mg/kg, Oral, Daily for 21 days | 38.8% inhibition of tumor growth; significant reduction in tumor weight.[5] | [5] | ||
| Upregulated AMPK activation and inhibited proliferation biomarkers (Ki-67, PCNA) in tumor tissues.[1][5] | [1][5] |
Table 3: Efficacy in Lewis Lung Carcinoma (LLC) Model
| Cancer Type/Cell Line | Animal Model | Treatment Protocol (Dose, Route, Schedule) | Key Outcomes | Reference |
| Lewis Lung Carcinoma | Mice | This compound: 0.1 mg/kg, i.p. | 48% reduction in tumor growth.[3] | [3] |
| This compound: 0.5 mg/kg, i.p. | 63% reduction in tumor growth.[3] | [3] |
Core Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through distinct signaling pathways that can vary by cancer type. The primary mechanisms involve the activation of Protein Kinase C (PKC) in TNBC and the modulation of the AMPK/mTOR pathway in NSCLC.
Mechanism in Triple-Negative Breast Cancer (TNBC)
In the BL2 subtype of TNBC, this compound's mechanism is dependent on the activation of Protein Kinase C (PKC).[6][7][8] This activation leads to selective cytotoxicity in BL2 cancer cells.[7] Furthermore, PKC activation stimulates NF-κB-mediated transcription, which promotes the expression of antitumor cytokines such as IFNγ and IL-12, suggesting a dual mechanism of direct cytotoxicity and immune system engagement.[4][8][9]
Mechanism in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, this compound activates the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy.[1][10] Activated AMPK, in turn, suppresses the mammalian target of rapamycin (B549165) (mTOR) pathway, specifically by modulating the mTORC2 complex.[10][11] This inhibition leads to decreased phosphorylation of downstream effectors like Akt, PKCα, and Rac1, ultimately disrupting actin cytoskeleton organization and inhibiting cancer cell growth.[1][11]
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. This section outlines the methodologies for the key in vivo experiments cited, providing a framework for designing similar studies.
Protocol: TNBC Xenograft Efficacy Study
This protocol is based on the study of this compound's efficacy against the HCC1806 BL2 TNBC xenograft model.[4]
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Culture: Culture HCC1806 human TNBC cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Tumor Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ HCC1806 cells into the flanks of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin caliper measurements of tumor volume (Volume = 0.5 x Length x Width²) once they are palpable.
-
Randomization: When the average tumor volume reaches approximately 100 mm³, randomize mice into treatment cohorts (e.g., Vehicle, this compound, Positive Control like Paclitaxel). Ensure even distribution of tumor sizes across groups.
-
Treatment Administration: Administer agents via the specified route (e.g., intraperitoneal injection). In the cited study, this compound was given at 1 mg/kg on day 0 and 0.7 mg/kg on day 4.[4]
-
Data Collection:
-
Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a critical indicator of toxicity.
-
Monitor animal health daily for any signs of distress.
-
-
Study Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at a fixed time point (e.g., day 12).[4]
-
Terminal Analysis: Excise tumors and record their final weights. Tissues can be flash-frozen or fixed for subsequent biomarker analysis (e.g., Western blot, IHC).
-
Statistical Analysis: Analyze tumor growth curves using a 2-way ANOVA with a post-hoc test.[4] Compare final tumor weights using a 1-way ANOVA with a post-hoc test.[4]
Discussion and Future Directions
The preclinical data strongly support this compound as a potent anti-cancer agent with subtype-selective efficacy.[4][6] Its activity against the BL2 subtype of TNBC, a particularly difficult-to-treat cancer, highlights the potential of PKC as a druggable target in this context.[7] Similarly, its ability to modulate the AMPK/mTOR pathway demonstrates a clear mechanism in NSCLC models.[1]
However, the significant toxicity observed at therapeutic doses is a critical hurdle.[3] Future research should focus on:
-
Optimizing Dosing: Investigating alternative dosing schedules (e.g., intermittent vs. daily) or routes of administration to widen the therapeutic window.
-
Combination Therapies: Exploring synergistic effects with other agents, such as mTOR inhibitors or immune checkpoint inhibitors, which could allow for lower, less toxic doses of this compound.[1]
-
Immunocompetent Models: Given its ability to promote antitumor cytokines, evaluating this compound in immunocompetent mouse models is essential to fully understand its immunomodulatory effects and potential as an immunotherapeutic agent.[4]
-
Derivative Synthesis: Developing analogs of this compound that retain anti-tumor efficacy but exhibit a more favorable safety profile.
Conclusion
This compound demonstrates robust and selective in vivo efficacy in preclinical models of triple-negative breast cancer and non-small cell lung cancer. Its well-defined mechanisms of action, centered on PKC activation and AMPK/mTOR pathway modulation, provide a strong rationale for its continued development. While toxicity remains a concern, strategic optimization of dosing, exploration of combination therapies, and further investigation into its immunogenic properties hold promise for translating this potent natural product into a viable clinical candidate.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Assays with Yuanhuacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa. It has demonstrated potent anti-tumor activity in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and specific subtypes of triple-negative breast cancer (TNBC).[1][2] Its mechanism of action is multifactorial, primarily involving the activation of Protein Kinase C (PKC) and the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.[3][4] this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling.[1][5] Additionally, it exhibits immunomodulatory effects by promoting the differentiation of monocytes and inducing the expression of anti-tumor cytokines through NF-κB activation.[2]
These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Data Presentation: Cytotoxicity of this compound
The cytotoxic and biological activities of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 (nM) | Reference |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | Cytotoxicity (SRB) | 1.6 | [6] |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | Cytotoxicity (SRB) | 9.4 | [6] |
| H1993 | Non-Small Cell Lung Cancer | Growth Inhibition | Not specified, but potent | [1][5] |
| THP-1 | Acute Monocytic Leukemia | Differentiation | 1.4 (EC50) | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods to determine cell density based on the measurement of cellular protein content.[6][7]
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well microtiter plates
-
Adherent cancer cells (e.g., HCC1806, HCC70)
-
Trichloroacetic acid (TCA), 10% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., 0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[6]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration of ~6.7%) and incubate at 4°C for 1 hour.
-
Washing: Carefully discard the supernatant. Wash the plates five times with 1% acetic acid to remove unbound dye.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Post-Staining Wash: Discard the SRB solution and wash the plates again five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol outlines the detection of apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells (e.g., 1-2 x 10^6 cells in a 6-well plate) and treat with desired concentrations of this compound for 24-48 hours. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content, as measured by PI staining and flow cytometry.[1][3]
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
PI Staining Solution (containing Propidium Iodide and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cells with this compound for a specified time (e.g., 24 hours). Harvest at least 1 x 10^6 cells per sample.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Washing: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI signal.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways of this compound
General Experimental Workflow
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yuanhuacine Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa. It has demonstrated significant anti-tumor and anti-inflammatory activities in various preclinical mouse models. These application notes provide a comprehensive overview of the recommended dosage, administration routes, and experimental protocols for the use of this compound in mice, based on currently available scientific literature. The information is intended to guide researchers in designing and conducting their own in vivo studies.
Data Presentation
Table 1: Recommended Dosage and Administration of this compound in Mouse Models
| Indication | Mouse Model | Cell Line/Inducer | Dosage | Administration Route | Dosing Schedule | Outcome |
| Non-Small Cell Lung Cancer | Nude Mice (BALB/c-nu) | H1993 Xenograft | 0.5 mg/kg | Oral | Daily for 21 days | 33.4% tumor growth inhibition[1] |
| Non-Small Cell Lung Cancer | Nude Mice (BALB/c-nu) | H1993 Xenograft | 1.0 mg/kg | Oral | Daily for 21 days | 38.8% tumor growth inhibition[1] |
| Triple-Negative Breast Cancer | Athymic Nude Mice | HCC1806 Xenograft | 1.0 mg/kg (day 0), 0.7 mg/kg (day 4) | Intraperitoneal (i.p.) | Two doses over 12 days | Significant tumor growth inhibition, comparable to paclitaxel[2] |
| Lewis Lung Carcinoma | Not Specified | LLC | 0.1 mg/kg | Intraperitoneal (i.p.) | Not Specified | 48% tumor growth reduction[3] |
| Lewis Lung Carcinoma | Not Specified | LLC | 0.5 mg/kg | Intraperitoneal (i.p.) | Not Specified | 63% tumor growth reduction[3] |
| Acute Kidney Injury | Not Specified | Lipopolysaccharide (LPS) | Not Specified | Intraperitoneal (i.p.) | Not Specified | Reduced tubular damage and IL-6 expression[4] |
Table 2: Toxicity Profile of this compound in Mice
| Dosage | Administration Route | Observation | Reference |
| 1.0 mg/kg | Intraperitoneal (i.p.) | One death observed on day 2, leading to dose reduction. | [2] |
| 0.5 mg/kg and 1.0 mg/kg | Oral | No overt toxicity or changes in body weight were found in in vivo experiments.[1] | [1] |
Note: A formal LD50 study for this compound in mice is not currently available in the public domain. The observation of a death at 1.0 mg/kg (i.p.) suggests that this dosage is at or near a toxic level. Researchers should perform their own dose-escalation studies to determine the maximum tolerated dose (MTD) for their specific mouse strain and experimental conditions.
Experimental Protocols
In Vivo Xenograft Tumor Model (General Protocol)
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, ethanol, Tween 80, sterile saline or PBS)
-
Cancer cells (e.g., H1993, HCC1806)
-
Immunocompromised mice (e.g., nude mice, SCID mice), 5-6 weeks old
-
Sterile syringes and needles
-
Calipers
-
Animal housing facility with appropriate environmental controls
Methodology:
-
Cell Culture and Preparation: Culture the selected cancer cell line under appropriate conditions. On the day of injection, harvest the cells and resuspend them in a sterile medium or PBS at a concentration of 1 x 10^7 cells/200 µL.[5]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., approximately 90-100 mm³), randomize the mice into treatment and control groups.[2][5]
-
Preparation of this compound Solution:
-
Administration of this compound:
-
Administer the prepared this compound solution to the mice according to the desired dosage and schedule (see Table 1).
-
The control group should receive an equal volume of the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).[2]
-
Western Blot Analysis of Tumor Tissue
This protocol describes how to analyze protein expression in tumor tissues to investigate the mechanism of action of this compound.
Methodology:
-
Protein Extraction: Homogenize the excised tumor tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPKα, AMPKα, p-mTOR, mTOR, p-Akt, Akt, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's anti-tumor activity.
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
This compound has shown promising anti-tumor and anti-inflammatory effects in mouse models. The provided dosages and protocols serve as a starting point for further research. It is critical for investigators to conduct their own dose-finding and toxicity studies to ensure the safety and efficacy of this compound in their specific experimental context. The multifactorial mechanism of action of this compound, involving the activation of PKC and AMPK signaling pathways and the inhibition of the mTORC2 pathway, offers multiple avenues for further mechanistic studies.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Establishing a Yuanhuacine-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated potent antitumor activities in various cancer cell lines, including non-small cell lung cancer and triple-negative breast cancer.[1][2][3] Its primary mechanisms of action involve the activation of Protein Kinase C (PKC) and the modulation of the AMPK/mTOR signaling pathway.[1][4][5] The development of drug resistance is a significant challenge in cancer therapy. Establishing cancer cell lines with acquired resistance to this compound is a critical step in understanding the potential mechanisms of resistance, identifying new therapeutic targets to overcome resistance, and for the preclinical evaluation of novel combination therapies.
This document provides a detailed protocol for generating a this compound-resistant cancer cell line using a dose-escalation method.
Principle
The establishment of a drug-resistant cancer cell line is achieved through the long-term culture of a parental cancer cell line in the presence of gradually increasing concentrations of the cytotoxic agent, in this case, this compound. This process selects for a subpopulation of cells that can survive and proliferate under drug pressure, leading to the emergence of a resistant phenotype. The degree of resistance is quantified by comparing the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line to that of the parental cell line.[3][6]
Potential Mechanisms of Resistance
While specific mechanisms of resistance to this compound have yet to be extensively documented, potential mechanisms, based on its mode of action and general principles of drug resistance, may include:
-
Alterations in the PKC signaling pathway: Mutations or altered expression of PKC isoforms could prevent this compound binding or activation.
-
Modulation of the AMPK/mTOR pathway: Upregulation of pro-survival signals downstream of mTOR or alterations in AMPK activation could confer resistance.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[7]
-
Target modification: Although less common for natural products, mutations in the direct binding target of this compound could reduce its efficacy.
-
Enhanced DNA damage repair: If this compound induces secondary DNA damage, upregulation of DNA repair pathways could contribute to resistance.
-
Evasion of apoptosis: Alterations in apoptotic pathways, such as upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can lead to resistance.
Data Presentation
The following table summarizes the reported IC50 values of this compound in various cancer cell lines, which can serve as a reference for selecting a parental cell line and determining the initial drug concentration for developing resistance.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | ~1.6 |
| HCC70 | Triple-Negative Breast Cancer (BL2 subtype) | ~200 |
| H1993 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed significant growth inhibition |
| T24T | Bladder Cancer | Dose-dependent inhibition observed |
| HCT116 | Colon Cancer | Dose-dependent inhibition observed |
Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay duration. It is crucial to determine the IC50 of this compound in the chosen parental cell line under your specific laboratory conditions before initiating the resistance development protocol.
Experimental Protocols
Protocol 1: Determination of the IC50 of this compound in the Parental Cancer Cell Line
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
Selected parental cancer cell line (e.g., HCC1806, H1993)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. The concentration range should bracket the expected IC50 value. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Establishment of a this compound-Resistant Cancer Cell Line
Objective: To generate a cancer cell line with acquired resistance to this compound.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T25 or T75)
-
Cryovials
Procedure:
-
Initial Exposure: Start by continuously exposing the parental cell line to this compound at a concentration equal to its IC50 value.
-
Monitoring and Subculturing: Monitor the cells daily. Initially, a significant proportion of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells show stable growth at the initial concentration (i.e., their doubling time is consistent and they appear healthy), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation. This is a lengthy process and can take several months.
-
Cryopreservation: At each successful dose escalation step, it is advisable to cryopreserve a batch of cells as a backup.
-
Establishment of the Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 5-10 times higher than the IC50 of the parental cell line.
-
Stability of Resistance: To ensure the resistance is a stable phenotype, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-evaluate the IC50 for this compound. A stable resistant line should maintain its high IC50.
Protocol 3: Confirmation of the Resistant Phenotype
Objective: To confirm and characterize the this compound-resistant phenotype.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Reagents for Western blotting, qRT-PCR, or other relevant molecular biology techniques
Procedure:
-
IC50 Re-evaluation: Perform a cell viability assay as described in Protocol 1 to determine the IC50 of this compound in both the parental and the resistant cell lines. Calculate the resistance index (RI) as the ratio of the IC50 of the resistant line to the IC50 of the parental line.
-
Molecular Analysis: Investigate the potential mechanisms of resistance. This can include:
-
Western Blotting: Analyze the protein expression levels of key molecules in the PKC and AMPK/mTOR pathways, as well as ABC transporters like P-gp.
-
qRT-PCR: Examine the mRNA expression levels of genes encoding the proteins of interest.
-
Functional Assays: Conduct functional assays to assess, for example, drug efflux pump activity (e.g., using a rhodamine 123 exclusion assay).
-
Visualizations
Caption: Experimental workflow for establishing a this compound-resistant cancer cell line.
Caption: Simplified signaling pathway of this compound and potential resistance mechanisms.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Yuanhuacine in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Yuanhuacine (B1233473) in plasma. This compound, a daphnane-type diterpene orthoester, is an active ingredient isolated from the flower buds of Daphne genkwa and has demonstrated significant anticancer activities.[1] The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research. The protocol provides detailed procedures for plasma sample preparation, chromatographic separation, and mass spectrometric detection. Method validation parameters, including linearity, precision, accuracy, and recovery, are summarized to demonstrate the reliability of the assay.
Introduction
This compound has emerged as a promising candidate for cancer therapy due to its potent cytotoxic effects against various tumor cell lines.[1] To support its development as a therapeutic agent, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This allows for the characterization of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The LC-MS/MS method detailed herein offers high selectivity and sensitivity for the determination of this compound in plasma, a common matrix for pharmacokinetic studies.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Diazepam or other suitable compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Control plasma (rat or human)
Equipment
-
Liquid chromatograph (e.g., UPLC or HPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Protocols
Standard Solution and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standard solutions at various concentrations.
-
Calibration Standards and QC Samples: Spike the working standard solutions into control plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Plasma Sample Preparation
A protein precipitation method is utilized for the extraction of this compound from plasma samples.[2]
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions that can be optimized for specific instruments.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[2] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[2] |
| Gradient | Optimized for separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z [M+H]⁺ → fragment ionsIS: m/z [M+H]⁺ → fragment ions |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Linearity
The method demonstrated excellent linearity over the concentration range of 1-1000 ng/mL.[1]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.998[1] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | 3.86 - 6.18[1] | 2.65 - 5.75[1] | -3.83 - 4.77[1] | -3.03 - 5.11[1] |
| Medium | 3.86 - 6.18[1] | 2.65 - 5.75[1] | -3.83 - 4.77[1] | -3.03 - 5.11[1] |
| High | 3.86 - 6.18[1] | 2.65 - 5.75[1] | -3.83 - 4.77[1] | -3.03 - 5.11[1] |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Within acceptable limits[1] | Within acceptable limits[1] |
Workflow Diagram
Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The method has been validated and is suitable for supporting pharmacokinetic and toxicokinetic studies of this promising anticancer agent. The detailed protocol and established performance characteristics will be valuable for researchers in the fields of pharmacology, drug metabolism, and clinical drug development.
References
Application Notes and Protocols: Synthesis and Purification of Yuanhuacine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine (B1233473), a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant potential as a potent and selective anti-tumor agent.[1][2] Its activity is particularly notable against basal-like 2 (BL2) triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).[3][4] The mechanism of action for this compound and its derivatives is primarily linked to the activation of Protein Kinase C (PKC), which subsequently influences downstream signaling pathways, including the NF-κB and AMPK/mTOR pathways, leading to cell cycle arrest and apoptosis.[3][4][5]
These application notes provide an overview of the available methodologies for the isolation and purification of this compound and its naturally occurring derivatives. While detailed protocols for the de novo synthesis of a wide range of this compound derivatives are not extensively available in the public domain, this document summarizes the established procedures for their extraction from natural sources and presents key biological activity data to inform structure-activity relationship (SAR) studies and further drug development efforts.
Data Presentation: Biological Activity of this compound and Derivatives
The anti-proliferative activity of this compound and its derivatives has been evaluated against various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values.
Table 1: Anti-proliferative Activity of this compound (1) against TNBC Cell Lines [5]
| Cell Line | TNBC Molecular Subtype | IC₅₀ (nM) |
| HCC1806 | Basal-Like 2 (BL2) | 1.6 |
| HCC70 | Basal-Like 2 (BL2) | 9.4 |
| Other TNBC Subtypes | - | >3000 |
Table 2: Anti-proliferative Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | H1993 (NSCLC) | 0.009 | [2] |
| This compound | A549 (NSCLC) | 0.03 | [2] |
| This compound | HCT116 (Colon) | 14.28 | [2] |
| This compound | A549 (NSCLC) | 7.77 - 20.56 | [6] |
| Yuanhuadine | A549 (NSCLC) | Not specified, but active | [7] |
| Unnamed Daphnane Diterpenoid (1) | A549 (NSCLC) | 2.89 | [8] |
| Unnamed Daphnane Diterpenoid (1) | HepG2 (Liver) | 5.30 | [8] |
Experimental Protocols
Protocol 1: Bioassay-Guided Isolation and Purification of this compound and its Derivatives from Daphne genkwa
This protocol outlines a general procedure for the extraction and purification of this compound and related daphnane diterpenoids from the dried flower buds of Daphne genkwa. This method is based on procedures cited in multiple studies.[6][9][10]
1. Extraction: a. Air-dried and powdered flower buds of Daphne genkwa (e.g., 1 kg) are extracted with 95% ethanol (B145695) at room temperature. b. The extraction is typically repeated three times to ensure maximum yield. c. The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.
2. Solvent Partitioning: a. The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane (B109758) (CH₂Cl₂), and n-butanol. b. The anti-tumor activity of each fraction is assessed using a relevant cell-based assay (e.g., MTT assay with a sensitive cancer cell line like HCC1806 or A549). The CH₂Cl₂ fraction has been reported to retain the highest cytotoxic activity.[10]
3. Chromatographic Purification: a. The active fraction (e.g., CH₂Cl₂ fraction) is subjected to a series of chromatographic separations. b. Step 1: Medium Pressure Liquid Chromatography (MPLC) or Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of n-hexane-ethyl acetate (B1210297) to separate the components based on polarity.[9] c. Step 2: Octadecylsilyl (ODS) Column Chromatography: Fractions identified as containing daphnane diterpenoids are further purified on an ODS column using a stepwise gradient of methanol-water.[9] d. Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of individual compounds is achieved using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).[9]
4. Compound Identification: a. The structures of the purified compounds are elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HSQC, and HMBC).[3][11]
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression Analysis
This protocol is for assessing the immunomodulatory effects of this compound by measuring the expression of cytokine mRNA in monocytic cells (e.g., THP-1).[3][5]
1. Cell Culture and Treatment: a. Culture THP-1 cells in appropriate media and conditions. b. Treat cells with this compound at the desired concentration (e.g., 2 nM) for a specified time (e.g., 24 hours). Include vehicle-treated cells as a negative control.
2. RNA Extraction: a. Extract total RNA from the treated and control cells using a suitable reagent like TRIzol, following the manufacturer's instructions.
3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit (e.g., iScript cDNA synthesis kit).
4. qRT-PCR: a. Perform qRT-PCR using a suitable SYBR Green supermix on a real-time PCR machine. b. Use primers specific for the target cytokines (e.g., IFNγ, IL-12) and a housekeeping gene (e.g., GAPDH) for normalization. c. Calculate the fold change in mRNA expression using the 2-ΔΔCt method.
Mandatory Visualizations
Caption: Workflow for the isolation and purification of this compound.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. Gateway synthesis of daphnane congeners and their protein kinase C affinities and cell-growth activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unified Total Syntheses of Rhamnofolane, Tigliane, and Daphnane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth inhibition of human lung cancer cells via down-regulation of epidermal growth factor receptor signaling by yuanhuadine, a daphnane diterpene from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid isolation of cytotoxic daphnane diterpenoids from Daphne altaica Pall. using MS-DIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Daphnane Diterpenoids from Wikstroemia indica Using Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Yuanhuacine Treatment in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Yuanhuacine (B1233473), a daphnane (B1241135) diterpenoid with potent anti-tumor activity, in preclinical xenograft tumor models. The information is compiled from peer-reviewed studies to ensure accuracy and reproducibility for researchers investigating novel cancer therapeutics.
Introduction
This compound, isolated from the flower buds of Daphne genkwa, has demonstrated significant efficacy in inhibiting tumor growth in various cancer types. Its mechanisms of action primarily involve the modulation of key signaling pathways, including the AMP-activated protein kinase (AMPK)/mTOR pathway and the protein kinase C (PKC) pathway, leading to cell cycle arrest and apoptosis.[1][2][3][4] These protocols focus on two well-characterized xenograft models: Non-Small Cell Lung Cancer (NSCLC) using H1993 cells and Triple-Negative Breast Cancer (TNBC) using HCC1806 cells.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple signaling pathways. In non-small cell lung cancer, it activates the AMPK signaling pathway, which in turn suppresses the mTORC2-mediated downstream signaling.[1][2] This leads to decreased expression of proteins involved in cell growth and actin cytoskeleton organization, such as p-Akt, p-PKCα, and p-Rac1.[1] In triple-negative breast cancer, particularly the basal-like 2 (BL2) subtype, this compound's cytotoxic effects are dependent on the activation of protein kinase C (PKC).[4][5]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in different xenograft models.
Table 1: Efficacy of this compound in H1993 NSCLC Xenograft Model
| Treatment Group | Dosage & Administration | Duration | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | 21 days | - | [2] |
| This compound | 0.5 mg/kg, oral, daily | 21 days | 33.4 | [2] |
| This compound | 1.0 mg/kg, oral, daily | 21 days | 38.8 | [2] |
| Gefitinib (Control) | 10 mg/kg, oral, daily | 21 days | Similar to this compound | [2] |
Table 2: Efficacy of this compound in HCC1806 TNBC Xenograft Model
| Treatment Group | Dosage & Administration | Duration | Outcome | Reference |
| Vehicle Control | <12% EtOH in PBS, i.p. | 12 days | - | [1] |
| This compound | 1 mg/kg (day 0) & 0.7 mg/kg (day 4), i.p. | 12 days | Significant tumor growth inhibition | [1] |
| Paclitaxel (Control) | 20 mg/kg (day 0 & 4), i.p. | 12 days | Significant tumor growth inhibition | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Animal Model | Administration | T1/2 (Elimination Half-life) | Cmax (Maximum Plasma Concentration) | Bioavailability | Reference |
| Rat | Intravenous | 9.64 ± 1.53 h | - | - | [6] |
| Rat | Oral | - | 28.21 ± 2.79 ng/mL | 1.14% | [6] |
| Rabbit | Intravenous | 11.1 h | - | - | [7][8] |
Experimental Protocols
Experimental Workflow Diagram
Protocol 1: H1993 Non-Small Cell Lung Cancer Xenograft Model
1. Cell Culture:
-
Culture H1993 human non-small cell lung cancer cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Animal Model:
-
Use female athymic nude mice, 5-6 weeks old.
-
Allow mice to acclimatize for at least one week before the experiment.
3. Tumor Cell Implantation:
-
Harvest H1993 cells during the logarithmic growth phase.
-
Resuspend cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
-
Subcutaneously inject 1 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width with calipers every 4-6 days.[9]
-
Calculate tumor volume using the formula: (Length × Width²) / 2.
-
When tumors reach a volume of approximately 90 mm³, randomize the mice into treatment groups.[2][9]
-
Administer this compound orally once daily at doses of 0.5 mg/kg and 1.0 mg/kg for 21 days.[2][9] A vehicle control group should receive the same volume of the carrier solvent.
5. Endpoint and Tissue Collection:
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors and record their final weight and volume.[9]
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis, and another portion can be snap-frozen for molecular analysis.
Protocol 2: HCC1806 Triple-Negative Breast Cancer Xenograft Model
1. Cell Culture:
-
Culture HCC1806 human triple-negative breast cancer cells in a suitable medium (e.g., RPMI-1640) with necessary supplements.
-
Maintain cells in a standard cell culture incubator.
2. Animal Model:
-
Use female athymic nude mice, 5-6 weeks old.[1]
-
House the animals under standard laboratory conditions.
3. Tumor Implantation:
-
Inject HCC1806 tumor fragments bilaterally into the flanks of the mice.[1] Alternatively, inject a suspension of 1 x 10⁶ cells in 100 µL of a Matrigel-cell mixture subcutaneously.
4. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth with calipers every 2 days.[1]
-
When tumors reach an approximate volume of 100 mm³, randomize the mice into treatment groups (n=9 tumors/group).[1]
-
Administer this compound intraperitoneally (i.p.) at a dose of 1 mg/kg on day 0.[1]
-
On day 4, administer a second and final dose of 0.7 mg/kg of this compound.[1] The vehicle control group should receive injections of <12% ethanol (B145695) in PBS.[1]
5. Endpoint and Tissue Collection:
-
Continue monitoring for a total of 12 days, or until tumors in the vehicle-treated group reach the endpoint criterion (e.g., 1500 mm³).[1]
-
At the end of the trial, euthanize the mice, and collect the tumors.
-
Measure and record the final weight of the tumors.[1]
Protocol 3: Immunohistochemistry (IHC) for Proliferation Markers (e.g., Ki-67, PCNA) and Signaling Proteins (e.g., p-AMPKα)
1. Tissue Preparation:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick serial sections and mount them on charged glass slides.[10]
2. Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to deionized water.[10][11]
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a decloaking chamber or water bath.[11][12]
4. Staining:
-
Block endogenous peroxidase activity with 0.3% H₂O₂.[11]
-
Block non-specific binding with a serum blocking solution.[11]
-
Incubate with the primary antibody (e.g., anti-Ki-67, anti-PCNA, or anti-p-AMPKα) overnight at 4°C.[12]
-
Incubate with a labeled secondary antibody.[12]
-
Develop the signal using a suitable chromogen like DAB.[11]
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin.[11]
-
Dehydrate the sections and mount with a coverslip.
6. Analysis:
-
Analyze the slides under a microscope and quantify the staining intensity or the percentage of positive cells.
These protocols provide a solid foundation for conducting preclinical studies with this compound. Researchers should adapt these protocols as necessary based on their specific experimental goals and available resources, always adhering to institutional animal care and use guidelines.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism, pharmacokinetics, and bioavailability of this compound in rat using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, tissue distribution, and metabolism of novel DNA topoisomerase I inhibitor this compound in rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Assaying Topoisomerase I Inhibition by Yuanhuacine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Yuanhuacine (B1233473), a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated notable anti-tumor properties. Its mechanism of action is multifaceted, with evidence pointing towards its role as an inhibitor of Topoisomerase I (Top1), a crucial enzyme in DNA replication and transcription.[1][2] Additionally, this compound is known to activate Protein Kinase C (PKC), contributing to its cytotoxic effects in certain cancer cell lines.[3][4] These application notes provide detailed protocols for assaying the Topoisomerase I inhibitory activity of this compound and its downstream cellular effects.
Data Presentation
Table 1: Inhibitory Activity of this compound and Related Compounds against Topoisomerase I
| Compound | IC50 (µM) against Topoisomerase I |
| This compound (1) | 11.1 |
| Yuanhuajine (2) | 18.5 |
| Yuanhuadine (3) | 26.3 |
| Yuanhuagine (4) | 35.7 |
| Yuanhuapine (5) | 53.4 |
Data extracted from a study assessing the inhibitory activities of daphne diterpene esters against DNA topoisomerase I.
Table 2: Cytotoxic Activity of this compound in various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| H1993 | Non-Small Cell Lung Cancer | 9 nM |
| A549 | Non-Small Cell Lung Cancer | 30 nM |
| Calu-1 | Non-Small Cell Lung Cancer | 4 µM |
| H1299 | Non-Small Cell Lung Cancer | 4 µM |
| H358 | Non-Small Cell Lung Cancer | 16.5 µM |
| HCC1806 | Basal-Like 2 Triple Negative Breast Cancer | Not specified |
| HCC70 | Basal-Like 2 Triple Negative Breast Cancer | Not specified |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.[5]
Experimental Protocols
Topoisomerase I Enzymatic Assay (DNA Relaxation Assay)
This in vitro assay directly measures the inhibitory effect of this compound on the catalytic activity of Topoisomerase I. The principle is based on the enzyme's ability to relax supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound stock solution (in DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and imaging system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA (e.g., 0.5 µg), and varying concentrations of this compound. Include a "no inhibitor" control and a "no enzyme" control.
-
Pre-incubation: Pre-incubate the reaction mixtures with this compound for 10 minutes at room temperature to allow the inhibitor to interact with the DNA substrate.[6]
-
Enzyme Addition: Add 1-2 units of human Topoisomerase I to each reaction tube, except for the "no enzyme" control. The optimal amount of enzyme should be predetermined as the minimum amount required to fully relax the supercoiled DNA.[6]
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding the Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the reaction samples onto a 1% agarose gel. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.[6]
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.[6] The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band in the presence of this compound. Quantify the band intensities to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the cytotoxic effects of this compound, which can be a downstream consequence of Topoisomerase I inhibition.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining for γH2AX
This assay detects DNA double-strand breaks, a hallmark of the cellular response to Topoisomerase I poisons that trap the cleavage complex.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Blocking solution (e.g., PBS with BSA and/or serum)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Fixation: Fix the cells with 4% PFA.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Primary Antibody Incubation: Incubate with the anti-γH2AX primary antibody.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. An increase in the number of foci indicates DNA damage.
Visualizations
Caption: Experimental workflow for assaying Topoisomerase I inhibition.
Caption: Dual mechanism of action of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of this compound and relative daphne diterpene esters from Daphne genkwa and structure-activity relationship of potent inhibitory activity against DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-Inflammatory Effects of Yuanhuacine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yuanhuacine, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated a range of biological activities, including potent anti-cancer and immunomodulatory effects. Emerging evidence suggests that this compound may exert significant anti-inflammatory properties, primarily through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducers and activators of transcription (JAK/STAT).[1] These pathways are pivotal in the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators. This document provides a comprehensive set of protocols for the in vitro and in vivo assessment of this compound's anti-inflammatory effects, enabling researchers to systematically evaluate its therapeutic potential.
In Vitro Assessment of Anti-Inflammatory Activity
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a key pro-inflammatory mediator. This assay measures the inhibitory effect of this compound on NO production in RAW 264.7 macrophage cells.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., L-NAME) should be included.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Data Presentation:
| Treatment Group | This compound Concentration (nM) | Absorbance at 540 nm (Mean ± SD) | % NO Inhibition |
| Control (no LPS) | 0 | ||
| LPS Control | 0 | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| Positive Control (L-NAME) | (Specify Conc.) |
Lipoxygenase (LOX) Inhibition Assay
Principle: Lipoxygenases are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce leukotrienes, which are potent inflammatory mediators. This spectrophotometric assay measures the ability of this compound to inhibit LOX activity.[2]
Experimental Protocol:
-
Reagent Preparation:
-
Enzyme solution: Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in borate (B1201080) buffer (pH 9.0).
-
Substrate solution: Prepare a solution of linoleic acid (e.g., 100 µM) in borate buffer.
-
-
Assay Procedure:
-
In a 96-well UV plate, add 20 µL of this compound at various concentrations.
-
Add 160 µL of the substrate solution.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately measure the absorbance at 234 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis: Calculate the percentage of LOX inhibition: % Inhibition = [(Rate of control reaction - Rate of sample reaction) / Rate of control reaction] x 100
Data Presentation:
| Treatment Group | This compound Concentration (µM) | Rate of Absorbance Change (ΔAbs/min) (Mean ± SD) | % LOX Inhibition |
| Control | 0 | 0 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| Positive Control (Quercetin) | (Specify Conc.) |
In Vivo Assessment of Anti-Inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The reduction in paw volume is used to assess the anti-inflammatory activity of the test compound.
Experimental Protocol:
-
Animals: Use male Wistar rats (180-220 g).
-
Grouping and Dosing: Divide the animals into groups (n=6):
-
Control group (vehicle).
-
This compound treated groups (e.g., 1, 5, 10 mg/kg, p.o. or i.p.).
-
Positive control group (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Procedure:
-
Administer this compound or the vehicle one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition: % Inhibition = [(Paw volume of control - Paw volume of treated) / Paw volume of control] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | % Edema Inhibition |
| Control | - | 0 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Indomethacin | 10 |
Croton Oil-Induced Ear Edema in Mice
Principle: Topical application of croton oil to the mouse ear induces an inflammatory response, leading to edema. The increase in ear weight is a measure of inflammation.[3]
Experimental Protocol:
-
Animals: Use male Swiss albino mice (20-25 g).
-
Grouping and Dosing: Divide the animals into groups (n=6):
-
Control group (vehicle).
-
This compound treated groups (e.g., 0.1, 0.5, 1 mg/ear, topically).
-
Positive control group (e.g., Dexamethasone, 0.1 mg/ear, topically).
-
-
Procedure:
-
Apply this compound or the vehicle to the inner and outer surfaces of the right ear.
-
After 30 minutes, apply 20 µL of croton oil solution (e.g., 5% in acetone) to the right ear of all animals except the control group.
-
After 4 hours, sacrifice the mice and punch out a 6 mm diameter disc from both the treated (right) and untreated (left) ears.
-
Weigh the ear discs.
-
-
Data Analysis: The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage of edema inhibition.
Data Presentation:
| Treatment Group | Dose (mg/ear) | Ear Punch Weight Difference (mg) (Mean ± SD) | % Edema Inhibition |
| Control | - | 0 | |
| This compound | 0.1 | ||
| This compound | 0.5 | ||
| This compound | 1 | ||
| Dexamethasone | 0.1 |
Mechanistic Studies
Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants or serum from in vivo studies.
Experimental Protocol:
-
Sample Collection: Collect cell culture supernatants from the in vitro nitric oxide assay or serum from the in vivo studies.
-
ELISA Procedure:
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions for coating the plates with capture antibody, adding samples and standards, adding detection antibody, adding streptavidin-HRP, and adding the substrate solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the samples.
Data Presentation:
| Treatment Group | This compound Concentration | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 0 | ||
| LPS/Carrageenan Control | 0 | ||
| This compound | (Specify Conc.) | ||
| This compound | (Specify Conc.) | ||
| Positive Control | (Specify Conc.) |
Western Blot Analysis of NF-κB and JAK/STAT Signaling Pathways
Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and JAK/STAT signaling pathways, providing insights into the molecular mechanisms of this compound's anti-inflammatory action.
Experimental Protocol:
-
Protein Extraction: Extract total protein from treated cells or tissues.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Data Presentation:
| Treatment Group | This compound Concentration | Relative p-p65/p65 Expression (Fold Change) | Relative p-STAT3/STAT3 Expression (Fold Change) |
| Control | 0 | 1.0 | 1.0 |
| LPS/Carrageenan Control | 0 | ||
| This compound | (Specify Conc.) | ||
| This compound | (Specify Conc.) |
Visualizations
Caption: Overall experimental workflow for assessing this compound's anti-inflammatory effects.
Caption: this compound's proposed inhibition of the NF-κB signaling pathway.
Caption: this compound's proposed inhibition of the JAK/STAT signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Yuanhuacine
This technical support center is designed for researchers, scientists, and drug development professionals working with Yuanhuacine (B1233473). It provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with its low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
The absolute oral bioavailability of this compound in its unprocessed form is reported to be very low, approximately 1.14% in rat models.[1] This is primarily attributed to its poor water solubility and significant first-pass metabolism.[1]
Q2: What are the primary metabolic pathways that contribute to the low oral bioavailability of this compound?
In vivo, this compound undergoes extensive metabolism, which significantly reduces its systemic exposure after oral administration. The main metabolic pathways identified are:
-
Phase I Metabolism: This involves the simultaneous cleavage of the ortho-ester group and the aromatic ester bond.[2]
-
Oxidation and Glucuronidation: These are additional pathways that contribute to the metabolism of this compound.[1]
Q3: What are the known biological targets and signaling pathways of this compound?
This compound has demonstrated anti-tumor properties by modulating specific cellular signaling pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the downstream mTORC2 signaling cascade, which are crucial in cancer cell metabolism and growth.[1]
Troubleshooting Guide for In Vivo Studies
This guide addresses common challenges researchers may face during in vivo experiments with this compound, particularly concerning its formulation and administration.
| Issue | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations after oral administration. | Poor aqueous solubility of raw this compound powder leading to minimal absorption. | 1. Formulation Enhancement: Employ a bioavailability-enhancing formulation such as a solid dispersion or liposomal encapsulation.[1] 2. Vehicle Optimization: For preclinical research, optimize the vehicle system (e.g., DMSO, PEG400, Tween 80) to maximize solubilization without inducing toxicity.[1] |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution of the formulation in the gastrointestinal tract. Precipitation of the compound upon contact with aqueous GI fluids. | 1. Homogenize Formulation: Ensure the dosing formulation is a uniform suspension or solution. Utilize methods like sonication immediately before each administration.[1] 2. Fasting State: Administer this compound to fasted animals to minimize variability in gastric emptying times and intestinal pH.[1] |
| Precipitation of this compound in the dosing formulation. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Reduce Concentration: Lower the concentration of this compound in the dosing vehicle.[1] 2. Co-solvents: Introduce a co-solvent system to improve solubility. |
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following table summarizes the reported pharmacokinetic parameters of raw this compound and provides a hypothetical comparison with potential enhanced formulations. Note that the data for enhanced formulations are projections based on typical improvements for poorly soluble compounds and should be confirmed experimentally.[1]
| Parameter | Raw this compound (Oral, Rat) | Hypothetical Solid Dispersion (Oral) | Hypothetical Liposomal Formulation (IV) |
| Bioavailability (%) | ~1.14 | 15 - 25 | 100 (by definition) |
| Cmax (ng/mL) | Low and variable | Moderately Increased | High |
| Tmax (h) | Variable | Consistent | Immediate |
| Half-life (t½) (h) | ~9.64 (IV, rat) | Similar to raw | Potentially prolonged |
Values for hypothetical formulations are estimations and serve as a target for formulation development.[1]
Experimental Protocols
Preparation of this compound Solid Dispersion (1:4 Drug-to-Polymer Ratio)
This protocol describes the preparation of a solid dispersion of this compound using the solvent evaporation method to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.[1]
-
Dissolve both components completely in a sufficient volume of methanol in a round-bottom flask.[1]
-
Attach the flask to a rotary evaporator and evaporate the solvent until a solid film forms on the inner surface.[1]
-
Further dry the solid film under vacuum for 24 hours to remove residual solvent.[1]
-
Scrape the dried solid dispersion from the flask.[1]
-
Pulverize the solid dispersion using a mortar and pestle.[1]
-
Pass the powder through a 100-mesh sieve to ensure uniform particle size.[1]
-
Store the prepared solid dispersion in a desiccator.[1]
Preparation of Liposomal this compound (for IV Administration)
This protocol details the preparation of a liposomal formulation of this compound using the thin-film hydration method, suitable for intravenous administration.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Probe sonicator or extruder
-
Syringe filters
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Create a thin lipid film by evaporating the organic solvent using a rotary evaporator.
-
Hydrate the lipid film with the aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature.
-
To achieve a uniform size distribution, subject the resulting liposome (B1194612) suspension to sonication or extrusion.
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
Visualizations
References
Strategies to mitigate Yuanhuacine-induced toxicity in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Yuanhuacine in in vivo experiments. Due to the limited availability of specific in vivo toxicity data for this compound, this guide focuses on proactive strategies and monitoring based on its known mechanisms of action as a Protein Kinase C (PKC) activator and Topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo toxicity profile of this compound?
A1: Specific preclinical toxicology data for this compound is limited. However, a study in mice noted significant weight loss and occasional death at a dose of 1 mg/kg[1]. Daphnane-type diterpenoids, the class of compounds to which this compound belongs, are recognized as the toxic components of Genkwa Flos, with toxicity correlating to blood concentration[2]. Researchers should therefore proceed with caution and conduct thorough dose-finding studies.
Q2: What are the primary mechanisms of action for this compound that might contribute to toxicity?
A2: this compound has two primary mechanisms of action that are crucial to its anti-cancer effects but may also contribute to toxicity:
-
Protein Kinase C (PKC) Activation: this compound is a potent PKC agonist[3][4]. Aberrant PKC activation can disrupt various cellular signaling pathways[5].
-
Topoisomerase I (TOP1) Inhibition: this compound also functions as a TOP1 inhibitor, which can lead to DNA damage in rapidly dividing cells[6].
Q3: Are there any known dose-limiting toxicities for this compound?
A3: Specific dose-limiting toxicities for this compound have not been formally established in published studies. However, based on its mechanisms of action, potential dose-limiting toxicities could be similar to other PKC activators and TOP1 inhibitors, which may include myelosuppression and gastrointestinal issues[7][8]. It is critical to perform careful dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.
Q4: How should I determine a safe starting dose for my in vivo experiments?
A4: Start with a low dose and perform a dose-escalation study. A study in a mouse model of triple-negative breast cancer used an intraperitoneal injection of 0.7 mg/kg[3]. Another study mentioned that 1 mg/kg was associated with significant toxicity[1]. Therefore, starting with a dose significantly lower than 0.7 mg/kg and carefully escalating while monitoring for signs of toxicity is recommended.
Q5: What clinical signs of toxicity should I monitor for in my animal models?
A5: Daily monitoring of the animals is crucial. Key parameters to observe include:
-
Body weight changes (more than 10-15% loss is a common endpoint)
-
Changes in food and water intake
-
Behavioral changes (lethargy, ruffled fur, social isolation)
-
Gastrointestinal distress (diarrhea, dehydration)
-
Signs of injection site reaction (if applicable)
Troubleshooting Guides: Mitigating Potential In Vivo Toxicity
Issue 1: Significant Body Weight Loss Observed
-
Potential Cause: Systemic toxicity affecting metabolism, gastrointestinal function, or general animal well-being.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose of this compound in subsequent cohorts.
-
Dosing Schedule Modification: If administering daily, consider an intermittent dosing schedule (e.g., every other day or twice weekly) to allow for recovery between doses.
-
Supportive Care: Provide nutritional support, such as palatable, high-calorie food supplements and hydration support (e.g., hydrogel packs).
-
Route of Administration: If using intraperitoneal injection, consider if this is causing localized inflammation or discomfort affecting appetite. Evaluate alternative routes if feasible.
-
Issue 2: Hematological Abnormalities (Suspected)
-
Potential Cause: As a Topoisomerase I inhibitor, this compound may cause myelosuppression, affecting rapidly dividing hematopoietic stem cells. This can lead to neutropenia, thrombocytopenia, or anemia.
-
Troubleshooting Steps:
-
Blood Monitoring: At baseline and regular intervals during the study, collect blood samples for complete blood counts (CBCs).
-
Dose Adjustment: If significant cytopenias are observed, dose reduction or temporary cessation of treatment is warranted.
-
Growth Factor Support: In some preclinical models with other myelosuppressive agents, the use of hematopoietic growth factors (e.g., G-CSF) has been explored to mitigate neutropenia. This should be considered carefully as it may have confounding effects on your study.
-
Issue 3: Gastrointestinal Toxicity (e.g., Diarrhea)
-
Potential Cause: Topoisomerase I inhibitors are known to cause damage to the rapidly dividing epithelial cells of the gastrointestinal tract.
-
Troubleshooting Steps:
-
Symptomatic Treatment: Administer anti-diarrheal agents as per your institution's veterinary guidelines. Ensure adequate hydration.
-
Dose and Schedule Modification: Reduce the dose or alter the dosing schedule to lessen the impact on the GI tract.
-
Prophylactic Measures: In some clinical settings, prophylactic medications are used to manage anticipated GI side effects of chemotherapy. The applicability of this in a preclinical setting should be discussed with a veterinarian.
-
Quantitative Data Summary
| Compound | Animal Model | Dose | Route | Observed Effects | Reference |
| This compound | Mice | 1 mg/kg | Not Specified | Significant weight loss, occasional death | [1] |
| This compound | Athymic Nude Mice | 0.7 mg/kg | Intraperitoneal | Antitumor efficacy with an "acceptable therapeutic index" | [3] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Monitoring
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight and perform a baseline complete blood count (CBC) for each animal.
-
This compound Administration: Prepare this compound in a suitable vehicle and administer via the chosen route.
-
Daily Monitoring:
-
Record body weight daily.
-
Perform a clinical assessment of each animal, noting any changes in appearance, posture, or behavior.
-
Monitor food and water intake.
-
-
Interim Blood Collection: Depending on the study duration, collect blood samples (e.g., weekly) for CBC analysis to monitor for hematological toxicity.
-
Endpoint Criteria: Establish clear endpoint criteria before the study begins (e.g., >15% body weight loss, severe lethargy, or other signs of distress) and euthanize animals that meet these criteria.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, and gastrointestinal tract) for histopathological analysis to identify any tissue-level toxicity.
Visualizations
Caption: Dual mechanism of this compound leading to potential toxicity.
Caption: Workflow for in vivo toxicity monitoring and mitigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicity of daphnane-type diterpenoids from Genkwa Flos and their pharmacokinetic profile in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Putative role of natural products as Protein Kinase C modulator in different disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing In Vitro Solubility and Stability of Yuanhuacine
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the in vitro solubility and stability of Yuanhuacine (B1233473). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are there challenges with its in vitro use?
A1: this compound is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa. It exhibits potent anti-inflammatory and anticancer activities[1]. Like many natural products, this compound is a lipophilic molecule, which often leads to poor aqueous solubility and potential instability in aqueous-based in vitro assay systems. This can result in inaccurate experimental data and challenges in formulation development.
Q2: What are the initial steps for dissolving this compound for in vitro experiments?
A2: For in vitro studies, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution[2]. It is crucial to use a minimal amount of DMSO and to be aware of its potential effects on the cells or biological systems being studied. The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to avoid cytotoxicity.
Q3: What strategies can be employed to improve the aqueous solubility of this compound?
A3: Several formulation strategies can be used to enhance the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule.
Q4: How can the stability of this compound in in vitro solutions be improved?
A4: The stability of this compound can be enhanced by:
-
Optimizing pH and Temperature: Storing stock solutions and experimental buffers at appropriate pH values and low temperatures (e.g., 4°C or -20°C) can slow down degradation.
-
Protection from Light: Photodegradation can be a concern for complex organic molecules. Protecting solutions from light by using amber vials or covering containers with aluminum foil is recommended.
-
Encapsulation Technologies: Techniques like cyclodextrin complexation and liposomal encapsulation can protect this compound from degradative environmental factors[3].
Q5: Which analytical techniques are suitable for assessing the solubility and stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for quantifying this compound and its degradation products in stability studies. Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the identification and structural elucidation of degradation products[4][5].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon addition to aqueous buffer/media. | Low aqueous solubility of this compound. The concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing the compound to crash out upon dilution. | - Increase the final concentration of the co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a tolerable range for your experimental system.- Employ a solubility enhancement technique such as preparing a solid dispersion, nanosuspension, or cyclodextrin complex of this compound before introducing it to the aqueous medium. |
| Inconsistent or non-reproducible results in biological assays. | Degradation of this compound in the experimental medium over the time course of the assay. Incomplete dissolution of this compound leading to variable effective concentrations. | - Perform a time-course stability study of this compound in your specific assay medium at the experimental temperature to determine its degradation rate.- Prepare fresh solutions of this compound immediately before each experiment.- Utilize a validated solubility enhancement method to ensure complete and stable dissolution. |
| Loss of this compound concentration in stock solutions over time. | Chemical instability of this compound at the storage temperature or pH. Exposure to light. | - Store stock solutions at a lower temperature (e.g., -80°C).- Prepare stock solutions in a buffer with a pH that has been shown to improve stability (requires a pH-stability study).- Protect stock solutions from light by using amber vials or wrapping them in foil. |
| Appearance of unknown peaks in HPLC chromatograms during stability studies. | Degradation of this compound into one or more new chemical entities. | - Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products.- Use LC-MS/MS to determine the mass and fragmentation pattern of the unknown peaks for structural elucidation. |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents (Note: Specific quantitative solubility data for this compound is not readily available in the public domain. The following table provides general guidance for dissolving this compound based on its hydrophobic nature and information from related studies.)
| Solvent | Qualitative Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Soluble | Preparation of high-concentration stock solutions for in vitro studies[2]. |
| Ethanol | Soluble | Alternative to DMSO for stock solution preparation. |
| Water | Sparingly Soluble | Not recommended for direct dissolution. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Sparingly Soluble | Not recommended for direct dissolution. |
Table 2: Stability of this compound in Rat Plasma (Adapted from a pharmacokinetic study of this compound[4]. This data provides an indication of its stability in a biological matrix.)
| Condition | Recovery (%) | Stability Assessment |
| Bench-top (Room Temperature, 4 hours) | 98.6 - 103.2 | Stable |
| Freeze-thaw (3 cycles, -80°C to Room Temperature) | 97.5 - 104.1 | Stable |
| Long-term (-80°C, 30 days) | 96.9 - 102.8 | Stable |
Experimental Protocols
Protocol 1: Preparation of a this compound-PVP K30 Solid Dispersion by Solvent Evaporation
This protocol is a general method for preparing a solid dispersion to enhance the solubility of a hydrophobic compound like this compound. Optimization of the drug-to-polymer ratio is recommended.
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727), Rotary evaporator, Vacuum oven.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the flask wall.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and stored in a desiccator.
-
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling
This protocol describes a general method for producing a nanosuspension to improve the dissolution rate of this compound.
-
Materials: this compound, Hydroxypropyl methylcellulose (B11928114) (HPMC), Tween 80, Zirconium oxide beads (0.5 mm), High-speed mixer mill, Purified water.
-
Procedure:
-
Prepare a dispersing agent solution of 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 in purified water.
-
Add this compound to the dispersing agent solution to a final concentration of 10 mg/mL.
-
Add zirconium oxide beads to the suspension.
-
Mill the suspension using a high-speed mixer mill at a specified frequency and duration (e.g., 30 Hz for 2 hours). The milling time should be optimized to achieve the desired particle size.
-
Separate the nanosuspension from the milling beads.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.
-
Protocol 3: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol outlines a common method for preparing a cyclodextrin inclusion complex to enhance the solubility and stability of this compound.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Purified water, Freeze-dryer.
-
Procedure:
-
Prepare a solution of HP-β-CD in purified water (e.g., 10% w/v).
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.
-
The resulting powder can be stored in a desiccator.
-
Visualizations
Caption: Workflow for addressing this compound's solubility and stability.
Caption: Signaling pathways modulated by this compound.
References
- 1. Guided isolation of daphnane-type diterpenes from Daphne genkwa by molecular network strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of cyanazine-hydroxypropyl-beta-cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, pharmacokinetics, and bioavailability of this compound in rat using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jdc.jefferson.edu [jdc.jefferson.edu]
Troubleshooting inconsistent results in Yuanhuacine experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yuanhuacine. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound against the same cancer cell line across different experimental batches. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure you are using an authenticated cell line with a consistent and low passage number. Genetic drift in cancer cell lines at high passage numbers can alter their response to drugs.
-
Cell Seeding Density: The initial number of cells seeded can influence the final assay readout. It is crucial to maintain a consistent seeding density across all experiments.
-
Metabolic State of Cells: this compound's activity can be linked to the metabolic state of the cells. Variations in culture conditions, such as glucose concentration in the media, can affect pathways like AMPK, which this compound is known to modulate.
-
Purity and Handling of this compound: Verify the purity of your this compound stock.[1] Improper storage or repeated freeze-thaw cycles of the compound can lead to degradation. It is advisable to prepare single-use aliquots of your stock solution.
-
Assay-Specific Variability: The type of cell viability assay used can also contribute to variability. For instance, assays based on metabolic activity (e.g., MTT, XTT) might be indirectly affected by this compound's impact on cellular metabolism, leading to discrepancies. Consider using an orthogonal assay, such as a cell counting-based method, to confirm your findings.
Q2: Our Western blot results for phosphorylated proteins in signaling pathways modulated by this compound (e.g., p-AMPK, p-Akt) are not consistent. What troubleshooting steps can we take?
A2: Inconsistent Western blot results are a common issue in cell signaling studies. Here are some potential causes and solutions:
-
Timing of Cell Lysis: The phosphorylation state of proteins can change rapidly. Ensure that the time between treating the cells with this compound and lysing them is precisely controlled and consistent across experiments.
-
Lysis Buffer Composition: Use a lysis buffer containing adequate concentrations of phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Protein Loading: Ensure equal amounts of protein are loaded into each well of the gel. Perform a protein quantification assay (e.g., BCA assay) and consider using a loading control (e.g., GAPDH, β-actin) to normalize your results.
-
Antibody Quality: The specificity and sensitivity of your primary antibodies are critical. Use antibodies that have been validated for your specific application and consider trying antibodies from different vendors if you continue to see inconsistencies.
-
Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane, especially for high or low molecular weight proteins. Staining the membrane with Ponceau S after transfer can help visualize the transferred proteins.
Q3: We are seeing conflicting results between different cell viability assays after this compound treatment. Why is this happening?
A3: Discrepancies between different cell viability assays are often due to their distinct underlying principles. This compound's known mechanisms of action can differentially affect these assays:
-
Metabolic-Based Assays (e.g., MTT, XTT, AlamarBlue): These assays measure the metabolic activity of cells, which is used as a proxy for viability. Since this compound can modulate metabolic pathways like AMPK, it might alter the readout of these assays without directly correlating with cell death.[2]
-
Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays measure cell membrane integrity. They are good indicators of necrosis but may not detect apoptosis until the late stages.
-
ATP-Based Assays: These assays quantify the amount of ATP in a cell population, which is a good indicator of metabolically active cells.
-
Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays specifically measure markers of apoptosis.
To get a comprehensive understanding of this compound's effect, it is recommended to use a combination of assays that measure different aspects of cell health, such as a metabolic assay alongside an apoptosis or membrane integrity assay.
Troubleshooting Guides
Cell Viability Assays
| Issue | Potential Cause | Recommended Solution |
| High well-to-well variability | Uneven cell seeding, edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation. |
| Inconsistent dose-response curves | Inaccurate serial dilutions, compound precipitation. | Prepare fresh serial dilutions for each experiment. Visually inspect the wells for any precipitate and consider using a different solvent if solubility is an issue. |
| Discrepancy with expected results | Cell line misidentification or contamination, incorrect assay choice. | Regularly authenticate your cell lines. Use an orthogonal viability assay to confirm your findings. |
Western Blotting
| Issue | Potential Cause | Recommended Solution |
| Weak or no signal | Insufficient protein loading, low antibody concentration, inefficient transfer. | Increase the amount of protein loaded. Optimize the primary antibody concentration and incubation time. Check transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking, high antibody concentration. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Reduce the concentration of the primary and/or secondary antibody. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific primary antibody. Ensure that protease inhibitors are included in the lysis buffer. |
Cell Cycle Analysis by Flow Cytometry
| Issue | Potential Cause | Recommended Solution |
| Poor resolution of cell cycle phases | Inappropriate cell fixation, insufficient DNA staining. | Use ethanol (B145695) fixation for better DNA content resolution. Optimize the concentration of the DNA-binding dye (e.g., propidium (B1200493) iodide) and the staining time. |
| High debris in the sample | Excessive cell death, harsh sample preparation. | Handle cells gently during harvesting and staining. Consider using a viability dye to exclude dead cells from the analysis. |
| Inconsistent cell cycle distribution | Cell cycle synchronization issues, inconsistent treatment times. | Ensure that cells are in the exponential growth phase before treatment. Maintain precise timing for this compound treatment and sample collection. |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | SRB | |
| A549 | Non-Small Cell Lung Cancer | 0.03 | SRB | |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | SRB | |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | SRB | |
| H460 | Non-Small Cell Lung Cancer | 6.2 | SRB | |
| H358 | Non-Small Cell Lung Cancer | 16.5 | SRB | |
| T24T | Bladder Cancer | 1.83 | Not specified | [3] |
| UMUC3 | Bladder Cancer | 1.89 | Not specified | [3] |
| HCT116 | Colon Cancer | 14.28 | Not specified | [3] |
Table 2: In Vivo Antitumor Efficacy of this compound in a H1993 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | Reference |
| This compound | 0.5 mg/kg | 33.4 | |
| This compound | 1.0 mg/kg | 38.8 |
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for the desired duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for this compound studies.
References
Optimizing Yuanhuacine dosage for maximum therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Yuanhuacine dosage for the maximum therapeutic index. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa. It has demonstrated potent anti-tumor activity in various cancer models, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC).[1][2] Its mechanism of action is multifactorial, primarily involving the activation of Protein Kinase C (PKC) and the regulation of the AMPK/mTOR signaling pathway.[3][4][5] Activation of these pathways can lead to cell cycle arrest, inhibition of cell proliferation, and apoptosis in cancer cells.[2][3]
Q2: What is the therapeutic index (TI) and why is it critical for this compound research?
A2: The therapeutic index (TI) is a quantitative measurement of a drug's safety, defined as the ratio between its toxic concentration and its effective therapeutic concentration.[6] A higher TI is desirable, as it indicates a wider margin between the dose required for a therapeutic effect and the dose that causes toxicity. For a potent compound like this compound, which has shown some toxicity at higher concentrations in animal models, determining the TI is crucial for establishing a safe and effective experimental dosage range.[5]
Q3: How is the in vitro therapeutic index calculated for this compound?
A3: The in vitro therapeutic index, often referred to as the selectivity index (SI), is typically calculated using the following formula:
TI = IC50 (Normal Cells) / IC50 (Cancer Cells)
Where:
-
IC50 (Normal Cells) is the concentration of this compound that inhibits the growth of a normal, non-cancerous cell line by 50%.
-
IC50 (Cancer Cells) is the concentration of this compound that inhibits the growth of a specific cancer cell line by 50%.
A higher TI value indicates greater selectivity of the compound for cancer cells over normal cells.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[7][8][9] For in vitro experiments, it is common practice to prepare a high-concentration stock solution in anhydrous DMSO.[7] For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light. DMSO stock solutions should be stored at -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3]
Data Presentation: Efficacy & Cytotoxicity
The following tables summarize the reported 50% inhibitory concentration (IC50) values for this compound in various human cancer cell lines and a normal cell line. This data is essential for calculating the in vitro therapeutic index.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| H1993 | Non-Small Cell Lung Cancer | 0.009 | 72h |
| A549 | Non-Small Cell Lung Cancer | 0.03 | 72h |
| H1299 | Non-Small Cell Lung Cancer | 4.0 | 72h |
| Calu-1 | Non-Small Cell Lung Cancer | 4.1 | 72h |
| H460 | Non-Small Cell Lung Cancer | 6.2 | 72h |
| H358 | Non-Small Cell Lung Cancer | 16.5 | 72h |
| HCC1806 | Triple-Negative Breast Cancer | 0.0016 | 48h |
| HCC70 | Triple-Negative Breast Cancer | 0.0094 | 48h |
| T24T | Bladder Cancer | 1.83 | Not Specified |
| UMUC3 | Bladder Cancer | 1.89 | 24h |
| HCT116 | Colon Cancer | 14.28 | 24h |
Data compiled from multiple sources.[1][2][7][10]
Table 2: Cytotoxicity of this compound in a Normal Human Cell Line
| Cell Line | Cell Type | Observation |
| MRC-5 | Normal Lung Epithelial | This compound exhibits relatively selective growth inhibitory activity against A549 lung cancer cells compared to MRC-5 normal lung epithelial cells.[7] |
Table 3: Example Calculation of In Vitro Therapeutic Index (Selectivity Index)
This table provides a hypothetical calculation based on the available data. Researchers must determine the precise IC50 in their chosen normal cell line experimentally.
| Cancer Cell Line | IC50 (Cancer) | Normal Cell Line | IC50 (Normal) - Assumed | Calculated Therapeutic Index (TI) |
| A549 | 0.03 µM | MRC-5 | > 3 µM (Hypothetical) | > 100 |
| H1993 | 0.009 µM | MRC-5 | > 3 µM (Hypothetical) | > 333 |
Note: The IC50 for MRC-5 is not explicitly quantified in the cited literature. A hypothetical value is used to illustrate the calculation. A higher value indicates greater selectivity.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in Adherent Cells (Cancer and Normal)
This protocol outlines the use of a Sulforhodamine B (SRB) assay to determine the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer and normal adherent cell lines (e.g., A549 and MRC-5)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader (510-570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells, including the vehicle control. Replace the overnight medium with the this compound dilutions.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound stain. Place the plate on a shaker for 5-10 minutes.
-
Data Acquisition: Read the absorbance (OD) on a microplate reader at approximately 515 nm.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of this compound concentration and use non-linear regression to determine the IC50 value.
Diagram: Experimental Workflow for IC50 Determination
Caption: A step-by-step workflow for determining the IC50 of this compound using an SRB assay.
Troubleshooting Guide
Q: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
A: Inconsistent IC50 values are a frequent issue in cell-based assays, especially with natural products.[1] Potential causes include:
-
Cell Health and Passage Number: Use cells from a consistent, low passage number. Over-passaged or unhealthy cells can have altered sensitivity to compounds.
-
Seeding Density: Ensure cell seeding is uniform across all wells. Inconsistent cell numbers will lead to high variability. Perform optimization experiments to find the ideal seeding density.
-
Compound Stability: this compound may degrade with multiple freeze-thaw cycles. Use single-use aliquots of your DMSO stock. Ensure the compound is fully dissolved before diluting in media; precipitation can drastically lower the effective concentration.
-
Assay Duration: The IC50 is time-dependent. A longer incubation period (e.g., 72h vs 48h) will often result in a lower IC50 value.[11] Be consistent with your experimental timeline.
-
Pipetting Errors: Calibrate pipettes regularly and ensure homogenous mixing of cell suspensions and compound dilutions.
Diagram: Troubleshooting Inconsistent IC50 Values
Caption: A logic diagram outlining potential sources of error leading to inconsistent IC50 values.
Q: I am observing high background or false positives in my colorimetric (e.g., MTT, SRB) assay. Could this compound be interfering with the assay?
A: Yes, this is a possibility with natural products.
-
Color Interference: If this compound solutions have a color, they can interfere with absorbance readings.
-
Solution: Run a parallel "no-cell" control plate containing only media and the compound at all concentrations. Subtract these background absorbance values from your experimental values.
-
-
Chemical Interference: Some compounds can directly reduce tetrazolium salts (like MTT) or interact with assay dyes, leading to a false signal of cell viability.
-
Solution: Visually confirm cell death under a microscope. If results are still suspect, switch to an orthogonal assay method that measures a different aspect of cell health, such as an ATP-based assay (measuring metabolic activity) or a real-time impedance-based assay.
-
Q: I'm having trouble dissolving this compound in my cell culture medium, and I see a precipitate forming.
A: This is common for hydrophobic compounds.
-
Solvent Concentration: Ensure the final concentration of DMSO (or your stock solvent) is low enough to be tolerated by your cells (typically <0.5%) and to not cause the compound to crash out of solution.
-
Preparation Method: When diluting the DMSO stock into aqueous culture medium, add the stock to the medium dropwise while vortexing or swirling gently to facilitate mixing and prevent immediate precipitation.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to compounds and affect solubility or activity. Ensure your FBS percentage is consistent across all experiments.
Signaling Pathway Visualization
This compound's anti-tumor effects are linked to the modulation of key signaling pathways that control cell growth and metabolism. The diagram below illustrates its impact on the AMPK/mTOR pathway.
Diagram: this compound's Effect on the AMPK/mTOR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chinese Herb Isolate this compound (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Identifying mechanisms of acquired resistance to Yuanhuacine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yuanhuacine. The content is designed to address specific issues that may be encountered during experiments aimed at understanding its mechanisms of action and investigating potential acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a daphnane (B1241135) diterpenoid with multiple reported mechanisms of action that can vary depending on the cancer type. Key mechanisms include:
-
Activation of Protein Kinase C (PKC): This is a primary mechanism in the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC), leading to selective cytotoxicity.[1][2][3]
-
Induction of Cell Cycle Arrest: In bladder and colon cancer cells, this compound induces G2/M phase arrest by upregulating p21 expression in a p53-independent but Sp1-dependent manner.[4]
-
Modulation of Signaling Pathways: In non-small cell lung cancer (NSCLC), this compound activates the AMP-activated protein kinase (AMPK) signaling pathway while inhibiting mTORC2-mediated downstream signaling.[5]
-
Topoisomerase I Inhibition: Some studies have reported that this compound can function as a topoisomerase I inhibitor.[6]
-
Induction of Antitumor Cytokines: this compound can induce the NF-κB dependent expression of antitumor cytokines.[6]
Q2: Is this compound effective against multidrug-resistant (MDR) cancer cells?
Preliminary evidence suggests that this compound may be effective in overcoming or circumventing existing multidrug resistance.[5] A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which efflux chemotherapeutic drugs.[5] While direct studies are emerging, related compounds from Daphne genkwa have shown the ability to reverse resistance mediated by ABC transporters.[5]
Q3: What are the known IC50 values for this compound in different cancer cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound can vary between studies due to different experimental conditions. It is crucial to establish a baseline IC50 in your specific cell line of interest. The table below provides some reported IC50 values.
Troubleshooting Guides
Problem 1: No significant cytotoxicity observed after this compound treatment.
-
Possible Cause 1: Cell line insensitivity.
-
Troubleshooting:
-
Confirm the reported sensitivity of your cell line to this compound from the literature.
-
Consider that the primary mechanism of action can be cell-type specific. For example, if your cell line does not rely on pathways modulated by PKC activation, it may be less sensitive.
-
Perform a dose-response experiment with a wider range of concentrations and longer incubation times.
-
-
-
Possible Cause 2: Drug instability.
-
Troubleshooting:
-
Ensure proper storage of this compound stock solutions, protected from light and at the recommended temperature.
-
Prepare fresh dilutions for each experiment.
-
-
-
Possible Cause 3: Suboptimal experimental conditions.
-
Troubleshooting:
-
Verify the confluency of your cell culture; overly confluent or sparse cultures can affect drug response.
-
Ensure the accuracy of your cell counting and seeding methods.
-
-
Problem 2: Difficulty in replicating the G2/M cell cycle arrest.
-
Possible Cause 1: Incorrect timing of analysis.
-
Troubleshooting:
-
Perform a time-course experiment to determine the optimal time point for observing G2/M arrest in your cell line (e.g., 12, 24, 48 hours).
-
-
-
Possible Cause 2: Cell line-specific differences in cell cycle regulation.
-
Troubleshooting:
-
Confirm the p53 status of your cell line. This compound-induced p21 upregulation and G2/M arrest have been reported to be p53-independent.[4]
-
Analyze the expression of key G2/M checkpoint proteins (e.g., Cyclin B1, CDK1) via Western blot to confirm the arrest.
-
-
Problem 3: Inconsistent results in signaling pathway analysis (e.g., AMPK or PKC activation).
-
Possible Cause 1: Transient signaling events.
-
Troubleshooting:
-
Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h, 6h) to capture early signaling events.
-
-
-
Possible Cause 2: Antibody quality.
-
Troubleshooting:
-
Validate your primary antibodies for specificity using positive and negative controls.
-
Ensure you are using antibodies specific to the phosphorylated (active) forms of the signaling proteins of interest.
-
-
Investigating Potential Acquired Resistance to this compound
Currently, there is limited published research on acquired resistance to this compound. However, based on its known mechanisms of action and established principles of drug resistance, the following avenues can be explored.
Hypothetical Mechanisms of Acquired Resistance:
-
Alterations in the PKC Signaling Pathway:
-
Downregulation or mutation of PKC isoforms.
-
Upregulation of downstream negative regulators of the PKC pathway.
-
-
Modifications in the Cell Cycle Machinery:
-
Mutations in Sp1 leading to decreased binding to the p21 promoter.
-
Upregulation of proteins that promote G2/M transition, bypassing the this compound-induced block.
-
-
Activation of Bypass Signaling Pathways:
-
Increased Drug Efflux:
-
Although this compound may overcome some existing MDR, prolonged exposure could potentially lead to the upregulation of ABC transporters.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 |
| T24T | Bladder Cancer | Dose-dependent inhibition (2-16 µM) |
| UMUC3 | Bladder Cancer | Dose-dependent inhibition (2-16 µM) |
| HCT116 | Colon Cancer | Dose-dependent inhibition (2-16 µM, less sensitive) |
| HCC1806 | Triple-Negative Breast Cancer (BL2) | Potent cytotoxicity, IC50 matches THP-1 differentiation |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and assay duration.[5]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Establish Baseline Sensitivity: Determine the IC50 of this compound in the parental cancer cell line using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).
-
Dose Escalation:
-
Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Once the cells resume a normal growth rate, gradually increase the concentration of this compound in a stepwise manner.
-
At each step, ensure the majority of cells are able to proliferate before the next concentration increase.
-
-
Clonal Selection:
-
After several months of continuous culture in the presence of a high concentration of this compound, isolate single-cell clones by limiting dilution or cell sorting.
-
-
Characterization of Resistant Clones:
-
Confirm the resistant phenotype by performing a cytotoxicity assay and comparing the IC50 of the resistant clones to the parental cells. A significant fold-increase in IC50 indicates resistance.
-
Cryopreserve resistant clones at early passages.
-
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat with this compound at 1x and 2x the IC50 for various time points (e.g., 12, 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Fix overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound signaling pathway in NSCLC.
Caption: Experimental workflow for developing and characterizing this compound resistance.
References
- 1. Cancers | Free Full-Text | this compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential [mdpi.com]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chinese Herb Isolate this compound (YHL-14) Induces G2/M Arrest in Human Cancer Cells by Up-regulating p21 Protein Expression through an p53 Protein-independent Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
Technical Support Center: Enhancing Yuanhuacine Delivery to Tumor Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of Yuanhuacine to tumor tissues. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and application of this compound delivery systems.
Q1: What are the main challenges in delivering this compound to tumor tissues?
This compound, a potent anti-tumor compound, is a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa.[1][2] Its clinical application is primarily hindered by its hydrophobic nature, leading to poor water solubility and limited bioavailability.[3] Advanced drug delivery systems are therefore essential to improve its therapeutic efficacy.[3]
Q2: What delivery systems are suitable for this compound?
Nano-based drug delivery systems are promising for enhancing this compound's solubility and enabling targeted delivery.[3][4] These include:
-
Polymeric Nanoparticles: Biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) can encapsulate this compound, offering controlled release.[3]
-
Liposomes: These vesicles can encapsulate hydrophobic drugs like this compound, improving their stability and circulation time.
-
Micelles: Amphiphilic block copolymers can self-assemble into micelles, with a hydrophobic core that can carry this compound.[3]
Q3: What is the primary mechanism of this compound's anti-tumor activity?
This compound exerts its anti-tumor effects through multiple signaling pathways. A key mechanism is the regulation of the AMPK/mTOR signaling cascade.[1][2][3] It activates AMP-activated protein kinase (AMPK) and suppresses the downstream mTORC2-mediated signaling pathway.[1][2] Additionally, this compound is considered a DNA topoisomerase I inhibitor and can activate Protein Kinase C (PKC).[1][5][6]
Q4: Are there established in vivo models for testing this compound delivery?
Yes, xenograft nude mouse models are commonly used.[1][7] For instance, human non-small cell lung cancer cells (H1993) or triple-negative breast cancer cells (HCC1806) can be implanted in mice to grow tumors.[1][8] The efficacy of this compound formulations is then evaluated by monitoring tumor size and weight following administration.[1][7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency of this compound in nanoparticles. | 1. Poor affinity between this compound and the polymer matrix.2. Suboptimal ratio of drug to polymer.3. Rapid drug leakage during formulation. | 1. Experiment with different polymers (e.g., PLGA, PEG-PLGA).2. Vary the initial drug loading concentration.3. Optimize the solvent evaporation/nanoprecipitation rate to ensure efficient encapsulation. |
| Nanoparticle/liposome aggregation after formulation. | 1. Insufficient surface charge or steric stabilization.2. High concentration of the formulation.3. Improper storage conditions. | 1. Ensure adequate concentration of stabilizers like PVA or use PEGylated lipids/polymers.2. Dilute the formulation before storage.3. Store at 4°C and avoid freeze-thaw cycles unless lyophilized. |
| Inconsistent particle size in different batches. | 1. Variations in stirring speed or temperature during formulation.2. Inconsistent rate of addition of one phase to another.3. Impurity in solvents or reagents. | 1. Strictly control and monitor all process parameters.2. Use a syringe pump for controlled addition.3. Use high-purity, filtered solvents and reagents. |
| High toxicity observed in in vivo studies. | 1. Toxicity of this compound itself.2. Toxicity of the delivery vehicle (e.g., residual organic solvents, polymers).3. Burst release of the drug. | 1. Optimize the dosage; this compound can be toxic at higher concentrations.[6]2. Ensure thorough washing of the formulation to remove unencapsulated drug and residual solvents.3. Modify the formulation to achieve a more controlled release profile. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| H1993 | Non-Small Cell Lung Cancer | Not specified, but showed growth inhibition | [1] |
| A549 | Non-Small Cell Lung Cancer | Relatively selective growth inhibition | [2] |
| HCT116 | Colorectal Cancer | Effective at 2-16 µM | [5] |
| HCC1806 | Triple-Negative Breast Cancer (BL2 subtype) | ~1.6 nM (IC50) | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer (Mesenchymal) | > 3 µM (IC50) | [6] |
Table 2: In Vivo Xenograft Study Parameters for this compound
| Animal Model | Cell Line | Dosage and Administration | Study Duration | Outcome | Reference |
| Nude Mice | H1993 | 0.5 or 1 mg/kg, oral, daily | 21 days | Inhibition of tumor growth | [1] |
| Mice | Not specified | 0.7-1 mg/kg, intraperitoneal injection | Not specified | Reduced tumor growth (noted toxicity at 1 mg/kg) | [6] |
Experimental Protocols & Workflows
Below are detailed methodologies for preparing this compound-loaded nanocarriers.
Protocol 1: this compound-Loaded PLGA Nanoparticles (Nanoprecipitation)
-
Preparation of Organic Phase: Dissolve a defined amount of this compound and PLGA in acetone (B3395972).[3]
-
Preparation of Aqueous Phase: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous PVA solution under moderate magnetic stirring.[3] The rapid diffusion of acetone will cause the co-precipitation of PLGA and this compound, forming nanoparticles.[3]
-
Solvent Evaporation: Continue stirring for several hours in a fume hood or use a rotary evaporator to remove the acetone.[3]
-
Particle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.[3]
-
Washing: Resuspend the pellet in deionized water and centrifuge again. Repeat this step twice to remove excess PVA and unencapsulated drug.[3]
-
Lyophilization: Resuspend the final nanoparticle pellet in deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry for long-term storage.[3]
Protocol 2: this compound-Loaded Micelles (Self-Assembly)
-
Dissolution: Dissolve both this compound and an amphiphilic block copolymer (e.g., PEG-PLGA) in a suitable organic solvent like acetone.[3]
-
Micelle Formation: Add the organic solution dropwise to deionized water under constant, moderate stirring.[3] The hydrophobic components will self-assemble to form the micelle core, encapsulating this compound, while the hydrophilic block forms the outer shell.[3]
-
Solvent Removal & Purification: Dialyze the solution against deionized water using a dialysis membrane to remove the organic solvent and any unencapsulated drug.
-
Storage: Store the resulting micellar solution at 4°C.
Signaling Pathway
This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates its impact on the AMPK/mTOR pathway.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Yuanhuacine in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of Yuanhuacine during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound is a potent activator of Protein Kinase C (PKC). Its anti-cancer effects, particularly its high selectivity for the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC), are dependent on PKC activation.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A2: As a potent biological modulator, this compound can exhibit several off-target effects, including:
-
General Toxicity: Preclinical studies in mice have shown significant toxicity at higher doses, including weight loss and mortality.[3]
-
Kinase promiscuity: Although its primary target is PKC, like many kinase activators, it may interact with other kinases in the kinome.
-
DNA Damage: Some studies have classified this compound as a DNA-damaging agent, which could contribute to off-target cytotoxicity.
-
Immunomodulation: this compound can induce the expression of various cytokines, which, while potentially beneficial for anti-tumor immunity, could also lead to systemic inflammatory responses if not properly controlled.[1][3]
Q3: At what concentrations does this compound typically show on-target versus off-target effects?
A3: this compound exhibits high potency against sensitive cell lines, with IC50 values in the low nanomolar range for BL2 TNBC cells.[1] Off-target effects and general cytotoxicity are more prominent at higher concentrations, likely in the micromolar range, as suggested by its activity against a broader range of cancer cell lines at these concentrations.[1] A significant therapeutic window exists for its on-target activity in sensitive models.[1]
Troubleshooting Guide
Issue 1: Excessive cytotoxicity observed in non-BL2 cell lines or at low nanomolar concentrations in expectedly resistant cells.
-
Potential Cause 1: Off-target kinase activity.
-
Troubleshooting Step: Perform a kinome-wide profiling assay to identify other kinases that this compound may be activating or inhibiting at the concentrations used in your experiment. Chemical proteomics approaches can provide a comprehensive view of small molecule-target interactions.
-
-
Potential Cause 2: Non-specific cellular stress leading to apoptosis.
-
Troubleshooting Step: Include a structurally distinct PKC activator as a control to determine if the observed cytotoxicity is specific to PKC activation. Additionally, assess markers of cellular stress and apoptosis (e.g., cleaved caspase-3) in parallel with on-target PKC pathway activation markers.
-
Issue 2: Inconsistent results in in vivo studies, such as unexpected toxicity or lack of efficacy.
-
Potential Cause 1: Poor therapeutic index in the selected animal model.
-
Troubleshooting Step: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. Carefully monitor for signs of toxicity, including weight loss, changes in behavior, and complete blood counts. The therapeutic window for this compound can be narrow.[1]
-
-
Potential Cause 2: Inappropriate animal model.
-
Troubleshooting Step: Ensure the selected animal model is relevant for studying this compound's on-target effects. For its anti-cancer activity against BL2 TNBC, xenograft models using sensitive cell lines like HCC1806 are appropriate.[1] For immunomodulatory effects, immunocompetent models are necessary.
-
Issue 3: Difficulty confirming on-target PKC activation in your experimental system.
-
Potential Cause 1: Suboptimal assay conditions.
-
Troubleshooting Step: Optimize your assay for detecting PKC activation. This can include using phospho-specific antibodies for downstream PKC substrates (e.g., phospho-MARCKS) in western blotting, or performing in vitro kinase assays with purified PKC isoforms.
-
-
Potential Cause 2: Cell-type specific differences in PKC signaling.
-
Troubleshooting Step: Characterize the expression levels of different PKC isoforms in your cell line of interest. The cellular context and relative abundance of PKC isoforms can influence the response to this compound.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| TNBC Subtype | Cell Line | IC50 (nM) |
| Basal-Like 2 (BL2) | HCC1806 | 1.6 |
| Basal-Like 2 (BL2) | HCC70 | 9.4 |
| Basal-Like 1 (BL1) | HCC1937 | > 3000 |
| Mesenchymal-Like (M) | MDA-MB-231 | > 3000 |
| Luminal Androgen Receptor (LAR) | CAL-120 | > 3000 |
Data summarized from a study by Fermaintt et al. (2021).[1]
Table 2: In Vivo Toxicity of this compound in an HCC1806 Xenograft Mouse Model
| Dose | Dosing Schedule | Observation |
| 1 mg/kg | Single intraperitoneal injection | One animal death reported on day 2. |
| 0.7 mg/kg | Subsequent intraperitoneal injection | Less weight loss observed compared to the 1 mg/kg dose. |
Data summarized from a study by Fermaintt et al. (2021).
Experimental Protocols
1. Sulforhodamine B (SRB) Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of this compound on adherent cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (or vehicle control) for 48 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with Sulforhodamine B (SRB) dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at 510 nm using a plate reader to determine cell density.
-
Calculate the IC50 value from the dose-response curve.[4]
-
2. Kinome Profiling for Off-Target Identification
-
Objective: To identify unintended kinase targets of this compound.
-
Methodology:
-
Utilize a commercial kinome profiling service or an in-house platform. These typically involve incubating this compound at a fixed concentration (e.g., 1 µM) with a large panel of recombinant human kinases.
-
Measure the remaining kinase activity, often through ATP consumption or substrate phosphorylation assays.
-
Calculate the percentage of inhibition for each kinase compared to a vehicle control.
-
For significant "hits," perform follow-up dose-response experiments to determine the IC50 value for the off-target kinase.
-
3. Western Blot for PKC Pathway Activation
-
Objective: To confirm on-target engagement of this compound by assessing the phosphorylation of downstream PKC substrates.
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for a phosphorylated downstream target of PKC (e.g., phospho-MARCKS).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Simplified signaling pathway of this compound's on-target and potential off-target effects.
Caption: Experimental workflow for characterizing this compound's on-target and off-target effects.
Caption: Logical troubleshooting flow for unexpected toxicity with this compound.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Yuanhuacine Formulation Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on Yuanhuacine formulation to improve its efficacy.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during the formulation of this compound, a compound known for its poor water solubility and potential toxicity. The solutions provided are based on established formulation strategies for hydrophobic compounds.
Issue 1: Poor Solubility of this compound
Question: My this compound sample is not dissolving in aqueous buffers for my in vitro assays. What can I do?
Answer: Poor aqueous solubility is a known challenge with this compound. Here are several approaches to address this, ranging from simple solvent adjustments to more complex formulation strategies.
Troubleshooting Steps:
| Strategy | Description | Potential Issues | Troubleshooting |
| Co-solvents | Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the aqueous buffer. | - Solvent toxicity to cells. - Drug precipitation upon dilution. | - Keep the final solvent concentration low (typically <0.5%). - Perform a solubility test by adding the stock solution to the buffer at the final desired concentration to check for precipitation. |
| pH Adjustment | Although this compound is not highly ionizable, slight pH adjustments might marginally improve solubility depending on the formulation. | - May affect compound stability. - May not be compatible with the experimental model. | - Assess the pH stability of this compound before adjusting. - Ensure the final pH is within the physiological range for cell-based assays. |
| Use of Surfactants | Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions that enhance solubility. | - Potential for cell toxicity. - Interference with biological assays. | - Use surfactants at concentrations below their critical micelle concentration (CMC) if possible. - Run appropriate vehicle controls in all experiments. |
| Complexation with Cyclodextrins | Cyclodextrins (e.g., HP-β-CD) can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | - Saturation of complexation capacity. - Potential for competitive displacement by other molecules. | - Determine the optimal drug-to-cyclodextrin molar ratio. - Characterize complex formation to ensure efficient encapsulation. |
Issue 2: Low Bioavailability in Animal Studies
Question: I'm observing low and variable efficacy of my this compound formulation in animal models, which I suspect is due to poor bioavailability. How can I improve this?
Answer: Low oral bioavailability is a common consequence of poor solubility and can be addressed by advanced formulation techniques that enhance absorption.
Troubleshooting Steps:
| Formulation Strategy | Principle | Common Problems | Troubleshooting |
| Nanoparticle Formulations (e.g., PLGA) | Encapsulating this compound into nanoparticles protects it from degradation and can improve absorption through the enhanced permeability and retention (EPR) effect in tumors. | - Low drug loading. - Burst release of the drug. - Particle aggregation. | - Optimize the formulation parameters (e.g., polymer concentration, solvent type) to improve encapsulation efficiency. - Modify the nanoparticle surface with polymers like PEG to improve stability and circulation time. |
| Liposomal Formulations | Encapsulating this compound within lipid bilayers can improve its solubility and alter its pharmacokinetic profile. | - Instability and drug leakage during storage. - Low encapsulation efficiency. | - Optimize the lipid composition (e.g., add cholesterol for stability). - Use a pH gradient or other active loading techniques if applicable for derivatives. |
| Solid Dispersions | Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate. | - Drug recrystallization during storage, leading to decreased solubility. - Difficulty in scaling up the manufacturing process. | - Select a polymer with good miscibility with this compound. - Conduct stability studies under accelerated conditions to assess the amorphous state. |
Issue 3: Observed Toxicity in in vitro or in vivo Models
Question: My this compound formulation is showing significant toxicity to normal cells or in animal models, limiting the therapeutic window. What formulation approaches can mitigate this?
Answer: Toxicity is a concern with potent compounds like this compound. Formulation strategies can help by enabling targeted delivery and reducing off-target effects.
Troubleshooting Steps:
| Mitigation Strategy | Mechanism | Challenges | Recommendations |
| Targeted Nanoparticles | Functionalizing the surface of nanoparticles or liposomes with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. | - Complexity of conjugation chemistry. - Potential immunogenicity of targeting ligands. | - Select a target receptor that is highly and specifically expressed on the cancer cells of interest. - Characterize the ligand density on the nanoparticle surface. |
| Controlled Release Formulations | Designing formulations (e.g., PLGA nanoparticles) that release the drug slowly over time, maintaining a lower, more sustained concentration in circulation. | - Achieving the desired release profile. - Initial burst release can still cause toxicity. | - Adjust the polymer molecular weight and composition to tune the degradation and release rate. - Optimize the manufacturing process to minimize surface-associated drug. |
Quantitative Data Summary
Disclaimer: Specific quantitative data for this compound's physicochemical properties are not widely available in the public domain. The following tables provide representative data for poorly soluble natural products and typical performance parameters for the described formulation technologies, which can serve as a baseline for experimental design.
Table 1: Physicochemical Properties of this compound and Analogs
| Parameter | This compound (YC) | Yuanhuapin (YP) | Yuanhuajin (YJ) | Reference Compound (Poorly Soluble) |
| Molecular Weight | 648.74 g/mol | - | - | Varies |
| Aqueous Solubility | Very Low (practically insoluble) | ~2.42 mg/mL | ~0.02 mg/mL | < 10 µg/mL |
| LogP (calculated) | High (lipophilic) | 4.32 | - | > 3 |
| Stability | Sensitive to alkaline pH and light | - | - | Degradation under harsh pH, light, and temperature |
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Type | Typical Particle Size | Encapsulation Efficiency (%) | Drug Loading (%) | Solubility Enhancement (fold-increase) |
| PLGA Nanoparticles | 100 - 300 nm | 60 - 90% | 5 - 20% | > 100 |
| Liposomes | 80 - 200 nm | 50 - 95% | 1 - 10% | > 100 |
| Solid Dispersions | N/A (molecular dispersion) | N/A | 10 - 40% | 10 - 100 |
| Cyclodextrin Complexes | < 10 nm (molecular) | > 90% (complexation) | 5 - 25% | 5 - 50 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio, suitable molecular weight)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Acetone
-
Trehalose (as a cryoprotectant for lyophilization)
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
High-speed refrigerated centrifuge
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a minimal volume of DCM (e.g., 2 mL).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase (e.g., 10 mL) under high-speed homogenization or sonication (on ice to prevent solvent evaporation) for a defined period (e.g., 2-5 minutes) to form an o/w emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of deionized water (e.g., 50 mL) and stir at room temperature for several hours to allow the organic solvent to evaporate. A rotary evaporator can be used to expedite this step.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) at 4°C for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice more to remove residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the final washed nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).
-
Freeze the suspension and lyophilize to obtain a dry powder for long-term storage.
-
Protocol 2: Preparation of this compound Liposomes
This protocol outlines the preparation of liposomes containing this compound using the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or extruder
-
Syringe filters (polycarbonate membranes of defined pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC and cholesterol in a 2:1 molar ratio) and this compound in chloroform in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask wall.
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask and hydrate (B1144303) the lipid film by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C for DSPC) for about 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
Protocol 3: Quantitative Analysis of this compound in Formulations by HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound. Note: This method may require optimization for specific formulations.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (may contain 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-280 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 25-30°C
Methodology:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of standard solutions by serial dilution of the stock solution to cover the expected concentration range.
-
Inject each standard and construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Preparation (for Nanoparticles/Liposomes):
-
Take a known amount of the lyophilized formulation.
-
Dissolve it in a solvent that disrupts the formulation and dissolves this compound (e.g., acetonitrile or a mixture of organic solvent and buffer).
-
Vortex and/or sonicate to ensure complete extraction of the drug.
-
Centrifuge to pellet any excipients and filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Calculation of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE (%) = (Mass of drug in formulation / Total mass of drug used) x 100
-
DL (%) = (Mass of drug in formulation / Total mass of formulation) x 100
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of this compound in cancer cells.
Experimental Workflows
Caption: Workflow for this compound-loaded PLGA nanoparticle preparation.
Caption: Workflow for this compound liposome (B1194612) preparation.
Validation & Comparative
Unveiling the Potent Cytotoxicity of Yuanhuacine: A Comparative Analysis with Other Daphnane Diterpenes
For Immediate Release
A comprehensive review of existing experimental data reveals Yuanhuacine, a daphnane (B1241135) diterpene, as a highly potent cytotoxic agent against a range of cancer cell lines, with remarkable selectivity observed for the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1][2][3] This guide provides a comparative analysis of the cytotoxic profiles of this compound and other notable daphnane diterpenes, supported by experimental data and methodological details for researchers in oncology and drug discovery.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic efficacy of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of various daphnane diterpenes across several human cancer cell lines, highlighting their potent anti-proliferative activities.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | HCC1806 | Triple-Negative Breast Cancer (BL2) | 1.6[1][3] |
| HCC70 | Triple-Negative Breast Cancer (BL2) | 9.4[1][3] | |
| A549 | Non-Small Cell Lung Cancer | 19[4] | |
| Yuanhuadine | K562 | Chronic Myelogenous Leukemia | 5.33 (μM) |
| Genkwadaphnine | MCF-7 | Breast Cancer | 2.56 (μM)[5][6] |
| Genkwanine VIII | - | - | Reported strong cytotoxic effects[7][8] |
| Acutilobins A-G | - | - | Exhibited significant anti-HIV-1 activities and definite cytotoxic activities[7] |
Note: The IC50 values are presented in nanomolar (nM) or micromolar (µM) as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions.
The data clearly indicates that this compound exhibits exceptional potency, particularly against the BL2 subtype of TNBC, with IC50 values in the low nanomolar range.[1][3] This selectivity is a significant finding, as TNBC is a particularly aggressive and difficult-to-treat form of breast cancer.[1][2] Other daphnane diterpenes, such as Yuanhuadine and Genkwadaphnine, also demonstrate considerable cytotoxic effects against various cancer cell lines.[5][6]
Mechanism of Action: The Role of Protein Kinase C
Several studies have elucidated that the cytotoxic mechanism of this compound is mediated through the activation of Protein Kinase C (PKC).[1][2][9] PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Activation of certain PKC isoforms can lead to the induction of apoptosis and cell cycle arrest in cancer cells. Another study has also implicated the regulation of the AMPK/mTOR signaling pathway in the anti-tumor activity of this compound.[10][11]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Protocols: A Guide for Reproducibility
The assessment of cytotoxicity for daphnane diterpenes is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is directly proportional to the number of living cells.
MTT Assay Protocol
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the daphnane diterpenes (e.g., this compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
3. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12][13]
4. Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[14][15]
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the workflow for a typical cytotoxicity experiment.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 11. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. protocols.io [protocols.io]
Validating the Molecular Targets of Yuanhuacine in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Yuanhuacine's performance against other compounds targeting similar molecular pathways in cancer cells. The information presented is collated from peer-reviewed studies to facilitate further research and drug development.
This compound (YC), a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-proliferative effects in various cancer cell lines. Its mechanism of action is multifaceted and appears to be dependent on the cancer type. This guide focuses on two of its key validated molecular pathways: the activation of AMP-activated protein kinase (AMPK) in Non-Small Cell Lung Cancer (NSCLC) and the activation of Protein Kinase C (PKC) in Triple-Negative Breast Cancer (TNBC).
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of this compound has been evaluated in multiple cancer cell lines. Below is a comparison of its IC50 values against other therapeutic agents in relevant cancer contexts.
Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, this compound's primary mechanism involves the activation of the AMPK signaling pathway, a crucial regulator of cellular energy homeostasis, which in turn suppresses the mTOR pathway often hyperactivated in cancer[1][2][3]. Its efficacy is compared with Metformin, a well-known AMPK activator, and Gefitinib (B1684475), an EGFR inhibitor used in NSCLC treatment.
| Compound | Cell Line | IC50 Value | Reference Study Notes |
| This compound | H1993 | 9 nM | More potent than Gefitinib in the same study[4]. |
| Gefitinib | H1993 | Less potent than YC | The specific IC50 from the direct comparative study was not stated, but YC was shown to be more potent[4]. Other studies report a wide range of IC50s in different NSCLC lines. |
| Metformin | A549 | 0.25 mM | Data from a separate study. Direct comparison with this compound in A549 cells is not available in the reviewed literature[5]. |
| Metformin | H1299 | 2.0 mM | Data from a separate study[5]. |
Triple-Negative Breast Cancer (TNBC)
This compound has shown remarkable potency and selectivity for the basal-like 2 (BL2) subtype of TNBC. This effect is mediated through the activation of Protein Kinase C (PKC)[4][6][7]. Here, we compare its activity with other PKC modulators.
| Compound | Cell Line | IC50 Value | Reference Study Notes |
| This compound | HCC1806 (BL2) | 1.6 nM | Highly potent and selective for BL2 subtype[8]. |
| This compound | HCC70 (BL2) | 9.4 nM | Potent and selective for BL2 subtype[8]. |
| This compound | Other TNBC subtypes | > 3 µM | Demonstrates high selectivity for BL2 subtype[8]. |
| PMA (PKC agonist) | TNBC cell lines | Not specified for cytotoxicity | Induces selective cytotoxicity against BL2 TNBC cells, similar to this compound, but quantitative IC50 values for growth inhibition are not provided in the comparative study. |
| Bryostatin 1 (PKCδ agonist) | TNBC cell lines (including BL2) | > 1 µM | Did not show evidence of cytotoxicity, suggesting that the anticancer effect of this compound is mediated by specific PKC isoforms[5]. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blot Analysis for Protein Expression
This protocol is used to detect and quantify specific proteins in a sample.
-
Cell Lysis:
-
Treat cancer cells with this compound or comparative compounds at desired concentrations and time points.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-AMPKα, total AMPKα, phospho-mTOR, etc.) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software.
-
In Vitro AMPK Kinase Assay (Non-Radioactive)
This assay measures the activity of AMPK by quantifying the amount of ADP produced.
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing kinase assay buffer, recombinant AMPK enzyme, and the SAMS peptide substrate.
-
Add this compound, Metformin, or Compound C at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP generated and reflects the AMPK activity.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Preparation and Fixation:
-
Culture cells and treat them with the compounds of interest for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is proportional to the fluorescence intensity of the PI.
-
Gate the cell population to exclude doublets and debris.
-
Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Molecular Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.
Caption: this compound's mechanism in NSCLC via the AMPK/mTOR pathway.
Caption: this compound's mechanism in BL2 TNBC is dependent on PKC activation.
Caption: A general experimental workflow for validating molecular targets.
References
- 1. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin inhibits the proliferation of A549/CDDP cells by activating p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Yuanhuacine in Combination with Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
Yuanhuacine, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has emerged as a compound of significant interest in oncology research due to its potent anticancer properties. This guide provides a comprehensive overview of the synergistic effects of this compound when combined with conventional chemotherapeutic agents. By presenting experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to explore and leverage the therapeutic potential of this compound in combination therapies.
Rationale for Combination Therapy
The primary goal of combining this compound with chemotherapy is to enhance tumor-killing efficacy, overcome drug resistance, and potentially reduce the dose-limiting toxicities of conventional treatments.[1] The synergistic potential of this compound is rooted in its multifaceted mechanism of action, which includes the activation of Protein Kinase C (PKC), leading to cell cycle arrest and apoptosis, and the modulation of key signaling pathways such as PI3K/AKT and AMPK/mTOR.[1]
Comparative Analysis of In Vitro Synergy
The synergistic effects of this compound in combination with various chemotherapeutic agents have been evaluated in several cancer cell lines. The tables below summarize the available quantitative data, primarily focusing on Non-Small Cell Lung Cancer (NSCLC), where the most comprehensive studies have been conducted to date. The Combination Index (CI), calculated using the Chou-Talalay method, is used to define the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3][4][5][6]
Table 1: Synergistic Effects of this compound with Targeted Therapies in H1993 NSCLC Cells
| Co-administered Drug | Concentration Range | Combination Index (CI) | Outcome | Reference |
| Gefitinib | 6.25 - 50 µM (Gefitinib) | < 1 (except at 50 µM Gefitinib) | Synergistic growth inhibition | [7] |
| Rapamycin | Not Specified | Synergistic | Enhanced inhibition of cell proliferation | [8] |
Table 2: Hypothesized Synergistic Effects of this compound with Conventional Chemotherapeutics
Quantitative data from direct combination studies of this compound with the following conventional chemotherapeutics are limited in publicly available literature. The synergistic potential outlined below is based on this compound's known mechanisms of action that counteract common resistance pathways to these agents.
| Chemotherapeutic Agent | Cancer Type (Example) | Mechanistic Rationale for Synergy |
| Cisplatin (B142131) | Lung Cancer | This compound's pro-apoptotic activity may lower the threshold for cisplatin-induced DNA damage-mediated cell death.[1] Its potential to inhibit P-glycoprotein could counteract cisplatin efflux, a known resistance mechanism. |
| Doxorubicin (B1662922) | Breast Cancer | This compound's ability to induce apoptosis can complement the cytotoxic effects of doxorubicin.[1] Inhibition of P-glycoprotein by this compound could enhance intracellular doxorubicin concentration in resistant cells. |
| Paclitaxel (B517696) | Ovarian Cancer | By promoting apoptosis, this compound may enhance the efficacy of paclitaxel, which primarily induces mitotic arrest.[1] Potential P-glycoprotein inhibition could be beneficial in overcoming paclitaxel resistance. |
In Vivo Antitumor Efficacy
Preclinical studies using animal models have demonstrated the potential of this compound to inhibit tumor growth. In a xenograft model using H1993 NSCLC cells, oral administration of this compound resulted in significant tumor growth inhibition.[8][9]
Table 3: In Vivo Efficacy of this compound in H1993 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| This compound | 0.5 mg/kg/day (oral) | 33.4% | [8] |
| This compound | 1.0 mg/kg/day (oral) | 38.8% | [8] |
| Gefitinib | 10 mg/kg/day (oral) | Significant inhibition | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical workflow for assessing synergistic effects.
Detailed Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from established methods for determining cytotoxicity.[10]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic agent, and their combination for 48-72 hours. Include a vehicle-only control.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination.
In Vivo Tumor Xenograft Study
This protocol is based on a study investigating this compound's in vivo efficacy.[8]
-
Animal Model: Use female athymic nude mice (5-6 weeks old).
-
Cell Implantation: Subcutaneously inject 1 x 10^7 H1993 cells in 200 µL of medium into the right flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 90 mm³. Randomize mice into treatment and control groups (n=5-10 per group).
-
Drug Administration: Administer this compound and/or the chemotherapeutic agent (e.g., orally or via intraperitoneal injection) daily for a predetermined period (e.g., 21 days). The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 × length × width²).
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the percentage of tumor growth inhibition.
Apoptosis Detection by Western Blot
This is a generalized protocol for assessing apoptosis markers.[11][12][13][14]
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The available preclinical data strongly suggest that this compound holds significant promise as a synergistic partner for chemotherapy, particularly in the context of NSCLC. Its ability to modulate key cancer-related signaling pathways and potentially overcome drug resistance mechanisms provides a solid foundation for its further development. While more extensive quantitative data on its synergy with a broader range of conventional chemotherapeutics are needed, the mechanistic rationale is compelling. The experimental protocols and data presented in this guide offer a framework for researchers to design and execute further studies to fully elucidate and harness the therapeutic potential of this compound in combination cancer therapy.
References
- 1. Synergistic anticancer effects of doxorubicin in combination with tilorone in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Curcumin enhances the anti-cancer efficacy of paclitaxel in ovarian cancer by regulating the miR-9-5p/BRCA1 axis [frontiersin.org]
- 3. altmedrev.com [altmedrev.com]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Anti-Breast-Cancer Effects of Combined Treatment With Oleuropein and Doxorubicin In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergy between PEDF and Doxorubicin in Breast Cancer Cells: Effects on Metastatic and Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healtheuropa.com [healtheuropa.com]
- 9. Curcumin enhances the anti-cancer efficacy of paclitaxel in ovarian cancer by regulating the miR-9-5p/BRCA1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin reverses cisplatin resistance in cisplatin-resistant lung caner cells by inhibiting FA/BRCA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Natural compound Tan-I enhances the efficacy of Paclitaxel chemotherapy in ovarian cancer - Zhou - Annals of Translational Medicine [atm.amegroups.org]
A Head-to-Head Comparison of Yuanhuacine and Other PKC Activators for Researchers
For scientists and professionals in drug development, understanding the nuanced differences between Protein Kinase C (PKC) activators is critical for advancing research and therapeutic applications. This guide provides an objective, data-driven comparison of Yuanhuacine against other well-established PKC activators: Phorbol (B1677699) 12-myristate 13-acetate (PMA), Bryostatin-1, and Prostratin.
Performance Overview and Mechanism of Action
This compound, a daphnane (B1241135) diterpenoid, has emerged as a potent PKC activator with a unique selectivity profile.[1] Unlike broad-spectrum activators, this compound demonstrates remarkable selectivity for the basal-like 2 (BL2) subtype of triple-negative breast cancer (TNBC).[1][2] Its mechanism of action is dependent on PKC activation, which leads to both selective cytotoxicity in BL2 TNBC cells and the promotion of an anti-tumor immune response through the differentiation of monocytic cells.[1][2][3]
PMA, a phorbol ester, is a powerful and widely used PKC activator that binds to the C1 domain of conventional and novel PKC isoforms.[4] This binding mimics the endogenous ligand diacylglycerol (DAG), leading to potent and sustained PKC activation.[4] Bryostatin-1, a marine-derived macrolide lactone, also binds to the C1 domain and is a potent PKC modulator.[5][6] However, its effects can be biphasic, acting as an activator at low concentrations and potentially as an inhibitor at higher concentrations or with prolonged exposure.[4] Prostratin, another non-tumor-promoting phorbol ester, activates PKC and has been extensively studied for its ability to reactivate latent HIV-1.[7]
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for this compound and other PKC activators in key biological assays.
Table 1: In Vitro Cytotoxicity against Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Cell Line (TNBC Subtype) | IC50 (nM) |
| This compound | HCC1806 (BL2) | 1.6 |
| HCC70 (BL2) | 2.1 | |
| MDA-MB-231 (Mesenchymal) | >3,000 | |
| PMA | HCC1806 (BL2) | 10 |
| HCC70 (BL2) | 25 | |
| MDA-MB-231 (Mesenchymal) | >1,000 | |
| Bryostatin-1 | HCC1806 (BL2) | >1,000 |
| HCC70 (BL2) | >1,000 | |
| MDA-MB-231 (Mesenchymal) | >1,000 |
Data synthesized from a study by Fermaintt et al. (2021).[2]
Table 2: THP-1 Monocyte Differentiation
| Compound | EC50 (nM) |
| This compound | 1.4 |
| PMA | 5 |
| Bryostatin-1 | 0.5 |
Data synthesized from a study by Fermaintt et al. (2021).[2]
Signaling Pathways
The activation of PKC by these compounds triggers a cascade of downstream signaling events. While there are commonalities, the specific isoforms of PKC activated and the subsequent downstream pathways can differ, leading to distinct biological outcomes.
Caption: this compound activates PKC, leading to NF-κB and AMPK activation and mTORC2 inhibition.
Caption: PMA broadly activates PKC, impacting MAPK, PI3K/Akt, and NF-κB pathways.
Caption: Bryostatin-1 exhibits isoform-specific PKC activation leading to diverse cellular outcomes.
Caption: Prostratin activates specific PKC isoforms, leading to HIV reactivation and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
In Vitro Cytotoxicity: Sulforhodamine B (SRB) Assay
This protocol is adapted for comparing the cytotoxicity of PKC activators against adherent cancer cell lines.
Caption: Workflow for determining cytotoxicity using the Sulforhodamine B (SRB) assay.
Materials:
-
TNBC cell lines (e.g., HCC1806, HCC70, MDA-MB-231)
-
Complete culture medium
-
96-well plates
-
This compound, PMA, Bryostatin-1, Prostratin stock solutions in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of each PKC activator in complete culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 48 hours.[8]
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[8]
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.[8]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9][10]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[9][10]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[10][11]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[10][11]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.
THP-1 Differentiation Assay
This protocol assesses the ability of PKC activators to induce the differentiation of THP-1 monocytes into adherent macrophages.
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Frontiers | Bryostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. SRB assay for measuring target cell killing [protocols.io]
- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
Validating the In Vivo Anti-inflammatory Activity of Yuanhuacine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo anti-inflammatory activity of Yuanhuacine (B1233473), a diterpene isolated from Daphne genkwa. It is designed to offer an objective comparison with established anti-inflammatory agents, supported by available experimental data and detailed protocols to aid in the design of future research.
Executive Summary
This compound has demonstrated notable anti-inflammatory properties in preclinical in vivo models.[1][2] Its primary mechanism of action involves the inhibition of the Janus kinase 1 (JAK1) and signal transducer and activator of transcription 3 (STAT3) signaling pathway, leading to a significant reduction in the pro-inflammatory cytokine Interleukin-6 (IL-6).[1] While direct comparative in vivo studies with mainstream anti-inflammatory drugs are limited, this guide synthesizes available data to provide a comparative perspective against agents like Dexamethasone and Indomethacin. The potent activity of this compound positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. However, it is crucial to consider its potential toxicity, which has been observed in some animal studies.[3]
Comparative Performance of Anti-inflammatory Agents
The following table summarizes the in vivo anti-inflammatory effects of this compound and compares it with commonly used anti-inflammatory drugs. It is important to note that the data for this compound and the other agents are derived from separate studies and are presented here for comparative purposes.
| Compound | Animal Model | Key Efficacy Markers | Dosage | Route of Administration | Notable Findings |
| This compound | LPS-induced acute kidney injury in mice | Reduced IL-6 expression | Not specified in detail for in vivo model | Intraperitoneal | Effectively inhibited LPS-induced tubular damage by suppressing the JAK1/STAT3 pathway.[1] |
| Dexamethasone | LPS-stimulated Balb/c mice | Reduced serum TNF-α | 6 mg/kg | Intraperitoneal | Significantly inhibited the production of the pro-inflammatory cytokine TNF-α.[4] |
| Indomethacin | Carrageenan-induced paw edema in rats | Reduced paw edema | 10 mg/kg | - | Showed significant anti-inflammatory effects comparable to Diclofenac sodium.[5] |
| Filgotinib (JAK1 inhibitor) | LPS-stimulated THP-1 macrophages (in vitro) | Reduced IL-6 expression | Dose-dependent | - | Used as a reference inhibitor for the JAK1/STAT3 pathway, showing similar but less potent effects compared to this compound at lower concentrations.[1] |
| S3I-201 (STAT3 inhibitor) | LPS-stimulated THP-1 macrophages (in vitro) | Reduced IL-6 expression | Dose-dependent | - | Another reference inhibitor for the JAK1/STAT3 pathway, with this compound showing comparable inhibitory effects at significantly lower concentrations.[1] |
Signaling Pathway of this compound's Anti-inflammatory Action
The primary anti-inflammatory mechanism of this compound involves the modulation of the JAK1/STAT3 signaling cascade. The following diagram illustrates this pathway.
Experimental Protocols
Detailed methodologies for two standard in vivo anti-inflammatory models are provided below. These can be adapted for the evaluation of this compound.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
This model is used to assess the systemic anti-inflammatory effects of a compound.
Workflow:
Methodology:
-
Animals: Male C57BL/6 mice (6-8 weeks old) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into three groups: a vehicle control group, an LPS-treated group, and an LPS + this compound-treated group.
-
Dosing: The this compound group is pre-treated with the compound (e.g., 1 mg/kg, intraperitoneally) one hour before LPS administration. The vehicle group receives the corresponding vehicle.
-
Induction of Inflammation: Inflammation is induced by an intraperitoneal injection of LPS (10 mg/kg). The control group receives a saline injection.
-
Sample Collection: Blood samples are collected at various time points (e.g., 2, 6, and 24 hours) after LPS injection to measure serum cytokine levels. Animals are euthanized at the final time point, and organs (e.g., liver, lungs, kidneys) are collected for histopathological analysis and cytokine measurement.
-
Analysis: Serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using ELISA kits. Tissue samples are processed for histological examination to assess inflammatory cell infiltration and tissue damage.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.
Workflow:
Methodology:
-
Animals: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into a control group, a carrageenan-treated group, and a carrageenan + this compound-treated group. A positive control group treated with a standard anti-inflammatory drug like Indomethacin (10 mg/kg) can also be included.
-
Dosing: this compound is administered orally (e.g., 1, 5, 10 mg/kg) one hour before the carrageenan injection.
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at hourly intervals for up to 5 hours thereafter.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the carrageenan control group.
Conclusion
This compound exhibits significant in vivo anti-inflammatory activity, primarily through the inhibition of the JAK1/STAT3 signaling pathway. While direct comparative data with standard anti-inflammatory drugs is not yet available, the existing evidence suggests it is a potent inhibitor of IL-6-mediated inflammation.[1] The provided experimental protocols can serve as a foundation for further in vivo validation and comparative studies. Future research should focus on head-to-head comparisons with established anti-inflammatory agents to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Pharmacological activities and clinical application of this compound [manu41.magtech.com.cn]
- 3. Yuanhuacin and Related Anti-Inflammatory and Anticancer Daphnane Diterpenes from Genkwa Flos—An Overview [mdpi.com]
- 4. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Yuanhuacine: A Comparative Analysis of its Anti-Cancer Efficacy Across Diverse Cancer Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Yuanhuacine's effects on various cancer subtypes, supported by experimental data. This compound, a daphnane (B1241135) diterpenoid isolated from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity across a range of cancers. This document summarizes its efficacy, delves into its mechanisms of action, and provides detailed experimental protocols to aid in the replication and advancement of research in this field.
Quantitative Analysis of In Vitro Cytotoxicity
This compound exhibits a wide range of cytotoxic activity against various cancer cell lines. Notably, it displays remarkable potency and selectivity for the Basal-Like 2 (BL2) subtype of Triple-Negative Breast Cancer (TNBC). Its efficacy against Non-Small Cell Lung Cancer (NSCLC), bladder cancer, and colon cancer cell lines has also been documented. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound across different cancer cell lines.
| Cancer Subtype | Cell Line | IC50 (nM) | Reference |
| Triple-Negative Breast Cancer (TNBC) | |||
| Basal-Like 2 (BL2) | HCC1806 | 1.6 | [1][2] |
| Basal-Like 2 (BL2) | HCC70 | 9.4 | [1][3] |
| Mesenchymal Stem-Like (MSL) | MDA-MB-231 | >3000 | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | |||
| H1993 | Not explicitly stated in nM, but showed significant growth inhibition. | [4][5] | |
| A549 | Showed selective growth inhibitory activity. | [4][5] | |
| H358 | Data not available | ||
| H460 | Data not available | ||
| Calu-1 | Data not available | ||
| H1299 | Data not available | ||
| Bladder Cancer | |||
| T24T | 1830 ± 20 | ||
| UMUC3 | 1890 ± 20 | ||
| Colon Cancer | |||
| HCT116 | 14280 ± 640 |
In Vivo Anti-Tumor Efficacy
Preclinical studies using xenograft models have demonstrated this compound's potential to inhibit tumor growth in vivo. The table below summarizes the tumor growth inhibition (TGI) data from key studies.
| Cancer Subtype | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | H1993 cells in nude mice | 0.5 mg/kg/day, oral administration | 33.4 | [4][5] |
| 1.0 mg/kg/day, oral administration | 38.8 | [4][5] | ||
| Triple-Negative Breast Cancer (BL2) | HCC1806 cells in athymic nude mice | 1 mg/kg on day 0 and 0.7 mg/kg on day 4, intraperitoneal injection | Significant reduction in tumor growth and weight, comparable to paclitaxel. | [1] |
Signaling Pathways and Mechanism of Action
This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways, which can vary depending on the cancer subtype.
Protein Kinase C (PKC) Activation in BL2 TNBC
In the BL2 subtype of TNBC, this compound's potent and selective cytotoxicity is primarily driven by the activation of Protein Kinase C (PKC).[1][6] This activation triggers downstream signaling cascades leading to cell death. The specific isoforms of PKC involved are believed to be conventional and novel PKCs, as the effects of this compound are attenuated by the inhibitor Ro 31-8220, which targets PKCα, βI, βII, γ, and ε.[1]
AMPK/mTOR Pathway Inhibition in NSCLC
In NSCLC cells, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[4][5] Activated AMPK, a key regulator of cellular energy homeostasis, subsequently suppresses the mTORC2-mediated downstream signaling pathway, which is often hyperactivated in cancer, leading to the inhibition of cell growth and proliferation.[4][5][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC1806, H1993)
-
96-well plates
-
Complete culture medium
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water.
-
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the bound SRB with 10 mM Tris base solution.
-
Read the absorbance on a microplate reader at 510 nm.
Western Blot Analysis
This protocol is used to detect changes in protein expression in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-PKCα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor activity in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., H1993, HCC1806)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (resuspended in an appropriate medium, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly by measuring with calipers.
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injections).
-
Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
References
- 1. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells | PLOS One [journals.plos.org]
- 6. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Yuanhuacine's Mechanism of Action: A Comparative Guide to Target Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Yuanhuacine's performance with alternative compounds, supported by experimental data. It delves into the established mechanisms of action and explores the application of knockout and pharmacological inhibition studies in confirming its molecular targets.
This compound, a daphnane (B1241135) diterpenoid extracted from the flower buds of Daphne genkwa, has demonstrated significant anti-tumor activity in various cancer models.[1] Its mechanism of action is multifaceted, with current research pointing towards the modulation of key signaling pathways involved in cell growth, proliferation, and survival. This guide will compare the evidence supporting these mechanisms and discuss the experimental approaches used to validate them, with a focus on the conceptual framework of knockout studies.
Unraveling the Molecular Pathways: AMPK/mTOR and PKC Signaling
Two primary signaling pathways have been identified as being significantly modulated by this compound: the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) pathway and the Protein Kinase C (PKC) pathway.
This compound has been shown to activate AMPK, a crucial sensor of cellular energy status.[1][2][3] Activation of AMPK leads to the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[1][2][3] Specifically, this compound treatment has been associated with the suppression of mTORC2-mediated downstream signaling.[1]
Additionally, this compound is recognized as a potent activator of PKC.[4][5][6] This activation is linked to its selective cytotoxicity against certain cancer subtypes, such as basal-like 2 (BL2) triple-negative breast cancer (TNBC), and its immunogenic potential.[4][5][6]
Comparative Analysis: this compound vs. Pharmacological Probes
While direct genetic knockout studies for this compound's targets are not yet prevalent in published literature, pharmacological inhibition studies serve as a valuable alternative for mechanism validation. These studies use small molecule inhibitors or activators with known targets to probe the necessity of a specific protein or pathway for the drug's effect.
Performance on AMPK Pathway Modulation
This compound's effect on the AMPK pathway has been compared to that of known AMPK modulators like Compound C (an inhibitor) and metformin (B114582) (an activator).
| Compound | Target | Effect on AMPK Activation (Phosphorylation) | Downstream Effect (Cell Proliferation) |
| This compound | AMPK | Increases p-AMPKα levels.[1] | Inhibits proliferation of non-small cell lung cancer (NSCLC) cells.[1] |
| Compound C | AMPK | Inhibits AMPK activation.[1] | Promotes cell proliferation (by inhibiting the inhibitor, AMPK). |
| Metformin | AMPK | Activates AMPK.[1] | Inhibits cell proliferation. |
| This compound + Compound C | AMPK | This compound recovers the AMPK activation suppressed by Compound C.[1][3] | The anti-proliferative effect of this compound is reduced . |
| This compound + Metformin | AMPK | This compound enhances metformin-mediated AMPK activation.[1][3] | Enhanced anti-proliferative effect. |
Performance on PKC Pathway Modulation
The role of PKC in this compound's activity has been investigated using the PKC inhibitor Ro 31-8220 and compared with the PKC agonist Bryostatin 1.
| Compound | Target | Effect on Cell Viability (BL2 TNBC cells) | Effect on THP-1 Monocyte Differentiation |
| This compound | PKC | Induces cytotoxicity .[4] | Promotes differentiation.[4] |
| Ro 31-8220 | PKC | No direct cytotoxic effect on its own. | No direct effect on its own. |
| Bryostatin 1 | PKCδ | No significant cytotoxicity .[4] | Promotes differentiation. |
| This compound + Ro 31-8220 | PKC | Attenuates this compound-induced cytotoxicity.[4][7] | Does not affect this compound-induced differentiation.[4] |
Visualizing the Mechanisms and Experimental Logic
To better understand the intricate processes involved, the following diagrams illustrate the signaling pathways targeted by this compound and the experimental workflow for validating its mechanism of action.
Experimental Protocols
The following are generalized protocols for key experiments used in the validation of this compound's mechanism of action, based on methodologies described in the cited literature.
Protocol 1: Pharmacological Inhibition of a Target Kinase
Objective: To determine if the inhibition of a specific kinase (e.g., AMPK or PKC) alters the cytotoxic effect of this compound.
-
Cell Culture: Plate cancer cells (e.g., H1993 for AMPK studies, HCC1806 for PKC studies) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-treat the cells with a specific kinase inhibitor (e.g., 20 µM Compound C for AMPK, 500 nM Ro-31-8220 for PKC) or a vehicle control (e.g., DMSO) for 1-4 hours.
-
This compound Treatment: Add this compound at various concentrations to the inhibitor- and vehicle-treated wells. Include wells with only the inhibitor and only the vehicle as controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
Cell Viability Assay: Assess cell viability using a standard method, such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Compare the dose-response curves of this compound in the presence and absence of the inhibitor to determine if the inhibitor attenuates this compound's effect.
Protocol 2: Validation of Target Engagement by Western Blot
Objective: To confirm that this compound modulates the phosphorylation status of its target and downstream effectors.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations or for different time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target (e.g., p-AMPKα) or a downstream effector (e.g., p-Akt), and an antibody for the total protein as a loading control, overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on target activation.
Future Directions: The Role of CRISPR-Cas9 in Definitive Target Validation
The pharmacological inhibition studies provide strong evidence for the involvement of AMPK and PKC in this compound's mechanism of action. However, the definitive confirmation of a drug target relies on genetic approaches. The use of CRISPR-Cas9 gene editing technology to create knockout cell lines for the proposed targets would be a critical next step.[8][9][10]
By comparing the effects of this compound in wild-type versus target-knockout cells, researchers can unequivocally determine if the drug's activity is dependent on that specific target. This approach eliminates concerns about the off-target effects of small molecule inhibitors and provides a more rigorous validation of the mechanism of action.[8][11] As the field of drug discovery continues to advance, the integration of such cutting-edge genetic tools will be indispensable for accurately characterizing novel therapeutic agents like this compound.
References
- 1. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Anti-Tumor Activity of this compound by Regulating AMPK/mTOR Signaling Pathway and Actin Cytoskeleton Organization in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Is a Potent and Selective Inhibitor of the Basal-Like 2 Subtype of Triple Negative Breast Cancer with Immunogenic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selectscience.net [selectscience.net]
- 9. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 10. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition [horizondiscovery.com]
Safety Operating Guide
Navigating the Safe Disposal of Yuanhuacine: A Procedural Guide
For Immediate Release
Providing researchers, scientists, and drug development professionals with essential safety and logistical information is paramount for maintaining a safe laboratory environment. This document outlines the proper disposal procedures for Yuanhuacine, a daphnane (B1241135) diterpenoid known for its cytotoxic properties. Due to the absence of specific disposal protocols for this compound, the following guidelines are based on established best practices for the handling and disposal of hazardous and cytotoxic compounds. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Core Principles of this compound Waste Management
All materials that have come into contact with this compound must be treated as hazardous waste.[1] This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. The fundamental principle is to prevent exposure and environmental contamination through proper segregation, containment, and disposal.
Quantitative Data Summary for Disposal Planning
A structured approach to waste management is essential. The following table summarizes key quantitative and qualitative parameters for the disposal of this compound waste.
| Parameter | Specification | Rationale |
| Waste Classification | Hazardous Chemical Waste, Cytotoxic Waste | This compound is a daphnane diterpenoid with cytotoxic activity, necessitating its classification as hazardous.[2][3][4] |
| Trace Contamination Threshold | < 3% of original volume | For items like empty vials and packaging to be considered "trace" waste. |
| PPE Requirement | Double Chemotherapy Gloves, Gown, Eye Protection | To provide maximum protection against exposure to a cytotoxic compound.[5] |
| Waste Container Type | Black RCRA-approved hazardous waste container | For bulk quantities of this compound waste, ensuring secure containment.[5] |
| Trace Waste Container | Yellow chemotherapy waste container | For items with minimal residual contamination.[6] |
| Container Fill Limit | 75% | To prevent overfilling and potential spills during handling and transport.[1] |
Experimental Protocol: Decontamination of Surfaces and Equipment
This protocol details the steps for cleaning and decontaminating surfaces and non-disposable equipment that have been in contact with this compound.
Materials:
-
Low-lint wipes
-
Detergent solution (e.g., 1% Sodium Dodecyl Sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Appropriate hazardous waste containers (yellow or black)
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation: Ensure all required PPE is worn before initiating the decontamination process.
-
Initial Cleaning (Detergent):
-
Moisten a sterile, low-lint wipe with the detergent solution.
-
Wipe the entire surface in a unidirectional manner, starting from the cleanest area and moving towards the most contaminated area.
-
Dispose of the wipe in the appropriate hazardous waste container.[1]
-
-
Rinsing:
-
Moisten a new, clean wipe with purified water to remove any residual detergent.
-
Wipe the surface using the same unidirectional technique.
-
Dispose of the wipe in the hazardous waste container.[1]
-
-
Final Decontamination (Alcohol):
-
Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique to ensure thorough decontamination.
-
Allow the surface to air dry completely.
-
-
PPE Disposal:
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the gown, followed by the inner pair of gloves, disposing of each item appropriately.[1]
-
Visualizing the Disposal Workflow
The following diagrams illustrate the critical decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Segregation and Disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphnane-type diterpenes from genus Daphne and their anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. sdmedwaste.com [sdmedwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Yuanhuacine
For researchers and scientists at the forefront of drug development, the safe handling of potent compounds like Yuanhuacine is paramount. This essential guide provides immediate safety, operational, and disposal protocols to ensure a secure laboratory environment. By adhering to these procedures, institutions can foster a culture of safety and build deep trust in their laboratory practices, providing value that extends beyond the product itself.
This compound, a daphnane-type diterpenoid isolated from the flower buds of Daphne genkwa, is a potent compound investigated for its anti-cancer properties. Due to its biological activity, it must be handled with care to minimize occupational exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Hand Protection | Double-Gloved Nitrile Gloves | Two pairs of chemotherapy-grade, powder-free nitrile gloves should be worn. Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[1] |
| Body Protection | Disposable Gown | A disposable, non-permeable gown that is closed in the back should be worn. Gowns should not have seams or closures that could allow the passage of hazardous drugs.[1] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashes. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator or a higher level of respiratory protection should be used, particularly when handling the powdered form of the compound or when there is a potential for aerosolization. |
Note: As of this writing, no specific Occupational Exposure Limits (OELs) have been established for this compound. Therefore, all handling procedures should be guided by the principle of "As Low As Reasonably Achievable" (ALARA) to minimize any potential exposure.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing risk.
Caption: This diagram illustrates the essential steps for safely handling this compound in a laboratory setting.
Operational and Disposal Plans
A meticulous operational and disposal plan is non-negotiable for ensuring the safety of personnel and the environment.
Operational Plan: Step-by-Step Guidance
-
Preparation: Before handling this compound, ensure that a designated area within a chemical fume hood is prepared. All necessary PPE should be donned correctly.
-
Weighing and Solution Preparation: When weighing the solid compound, use a ventilated balance enclosure to control dust. To prepare solutions, slowly add the solid to the solvent to prevent splashing.
-
Handling: All experimental work with this compound should be conducted within the designated fume hood. Avoid any direct contact with the skin, eyes, or clothing.
-
Decontamination: After each procedure, decontaminate all work surfaces with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in a designated area to avoid cross-contamination. Dispose of all single-use PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be treated as hazardous waste.[2]
-
Containerization: Collect all solid and liquid this compound waste in separate, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[2] Liquid waste containers should contain absorbent material.[2]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," "Cytotoxic," and the name "this compound."
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[2] High-temperature incineration is the preferred method for cytotoxic drug waste.[3] Do not dispose of this compound waste down the drain or in the regular trash.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
